Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1-dioxo-1,2-benzothiazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c9-12(10)6-4-2-1-3-5(6)7(11)8-12/h1-4H,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVQVWLILLHJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181615 | |
| Record name | 1,1-Dioxo-1,2-benzothiazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27148-03-4 | |
| Record name | 1,1-Dioxo-1,2-benzothiazole-3-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027148034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dioxo-1,2-benzothiazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, also known as thiosaccharin, is a sulfur-containing heterocyclic compound of interest in synthetic and medicinal chemistry. As a derivative of saccharin, a widely known artificial sweetener, its structural modifications, particularly the thionation of the carbonyl group, offer opportunities for the development of novel compounds with potential biological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, presenting detailed experimental protocols, tabulated analytical data, and visual workflows to aid in its preparation and identification.
Synthesis of this compound
The primary synthetic route to this compound involves the thionation of its corresponding carbonyl analog, saccharin (Benzo[d]isothiazol-3(2H)-one 1,1-dioxide). This transformation is most commonly achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
Experimental Protocol: Thionation of Saccharin using Lawesson's Reagent
This protocol outlines a general procedure for the synthesis of this compound using Lawesson's reagent.
Materials:
-
Saccharin
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous Toluene (or other suitable high-boiling solvent like dioxane)
-
Silica Gel for column chromatography (if necessary)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend saccharin (1.0 equivalent) in anhydrous toluene.
-
Addition of Lawesson's Reagent: To the suspension, add Lawesson's reagent (0.5 to 2.0 equivalents). The exact stoichiometry may need to be optimized.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. Filter the solid and wash with a small amount of cold solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₅NO₂S₂ |
| Molecular Weight | 199.25 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 192 °C |
| Boiling Point | 379.0 ± 25.0 °C (Predicted) |
| CAS Number | 27148-03-4 |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
The IR spectrum of thiosaccharin has been recorded and compared with that of saccharin. Key vibrational bands are summarized below.[1][2]
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3400 | N-H stretching |
| ~1300-1400 | Asymmetric SO₂ stretching |
| ~1150-1200 | Symmetric SO₂ stretching |
| ~1050-1100 | C=S stretching |
Note: The exact positions of the peaks can vary depending on the sample preparation method (e.g., KBr pellet).
¹H NMR (Predicted):
-
Aromatic protons: Multiplets in the range of δ 7.5-8.5 ppm.
-
N-H proton: A broad singlet, with its chemical shift dependent on the solvent and concentration.
¹³C NMR (Predicted):
-
Aromatic carbons: Signals in the range of δ 120-140 ppm.
-
Carbonyl carbon (C=S): A signal significantly downfield, typically in the range of δ 190-210 ppm.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 199 | Molecular ion [M]⁺ |
| Various | Fragmentation peaks corresponding to the loss of functional groups (e.g., SO₂, S, CN). |
X-ray Crystallography
The crystal structure of this compound has been determined by X-ray diffraction.[1][2]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| Unit Cell Dimensions | a = 26.591(3) Å, b = 25.058(3) Å, c = 4.934(5) Å |
| Z | 16 |
The crystal structure reveals that the molecules are linked by intermolecular N-H···O hydrogen bonds.[2]
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The thionation of saccharin using Lawesson's reagent or a similar thionating agent is the most direct synthetic approach. The provided characterization data, including physical properties, IR spectroscopy, and X-ray crystallography, serve as a valuable reference for researchers working with this compound. Further investigation is warranted to fully elucidate the NMR and mass spectral properties of the parent compound and to explore its potential applications in various scientific fields.
References
Spectroscopic properties (NMR, IR, MS) of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
An In-depth Technical Guide on the Spectroscopic Properties of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide (Thiosaccharin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of this compound, also known as thiosaccharin. With the CAS Number 27148-03-4 and a molecular formula of C₇H₅NO₂S₂, this heterocyclic compound is a thionated analog of saccharin.[1][2] This document collates available experimental data and provides expected spectroscopic characteristics based on its structure. Detailed experimental protocols for acquiring spectroscopic data are also presented.
Molecular Structure and Properties
-
IUPAC Name: this compound[2]
-
Synonyms: Thiosaccharin, 1,2-benzisothiazol-3-(2H)-thione-1,1-dioxide[1]
-
Molecular Formula: C₇H₅NO₂S₂[2]
-
Physical Properties: Yellow crystalline solid with a melting point of 192 °C.[1]
Spectroscopic Data Summary
While comprehensive experimental NMR and MS data are not widely available in public databases, this section summarizes the available infrared (IR) spectroscopy data and provides predicted data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) based on the compound's structure and data from analogous compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy of thiosaccharin has been reported, with key absorption bands identified. The spectra were compared with those of its parent compound, saccharin, to assign the symmetric and asymmetric stretching modes of the SO₂ group.[3][4] The presence of a strong N-H···O intermolecular hydrogen bond is a notable feature of its solid-state structure.[3][4]
| Functional Group | Vibrational Mode | Observed Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching (in H-bond) | ~3280 - 3395 | [4] |
| C-H (Aromatic) | Stretching | > 3000 (Expected) | |
| SO₂ | Asymmetric Stretching (νₐₛ) | (Not explicitly assigned) | [4] |
| SO₂ | Symmetric Stretching (νₛ) | (Not explicitly assigned) | [4] |
| C=S (Thione) | Stretching | (Not explicitly assigned) | |
| C=C (Aromatic) | Stretching | ~1600 - 1450 (Expected) |
Note: The publication notes the existence of two polymorphs (α and β) which show different N-H stretching frequencies, indicating variations in hydrogen bonding. The β-phase is less stable and converts to the α-phase.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Experimental NMR spectra for this compound are not readily found in the literature. The following tables outline the expected signals based on its chemical structure.
¹H NMR (Proton NMR) - Predicted Solvent: DMSO-d₆
| Proton Type | Number of Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic C-H | 4 | 7.5 - 8.5 | Multiplets (m) |
| N-H | 1 | > 10 (broad) | Singlet (s, broad) |
¹³C NMR (Carbon NMR) - Predicted Solvent: DMSO-d₆
| Carbon Type | Number of Carbons | Expected Chemical Shift (δ, ppm) |
| C=S (Thione) | 1 | 190 - 210 |
| Aromatic C (quaternary) | 2 | 120 - 145 |
| Aromatic C-H | 4 | 120 - 140 |
Mass Spectrometry (MS) (Predicted)
An experimental mass spectrum is not publicly available. The expected key signals are based on the compound's molecular formula and common fragmentation patterns for aromatic sulfonyl compounds.
| m/z Value (Predicted) | Ion | Notes |
| 199.976 | [M]⁺˙ (Molecular Ion) | Based on the monoisotopic mass of C₇H₅NO₂S₂.[5] The relative intensity would depend on stability. |
| 135 | [M - SO₂]⁺˙ | Loss of sulfur dioxide is a common fragmentation pathway for sulfonamides. |
| 108 | [C₆H₄S]⁺˙ | Resulting from further fragmentation. |
| 76 | [C₆H₄]⁺˙ | Benzyne radical cation from cleavage of the heterocyclic ring. |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy Protocol
This protocol is based on the methodology described for the analysis of thiosaccharin.[3][4]
-
Sample Preparation: A small amount of the crystalline sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: The resulting mixture is transferred to a pellet-pressing die and compressed under high pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
Instrument Setup: An FTIR spectrometer (e.g., a Perkin-Elmer 580) is purged and a background spectrum of the empty sample holder is collected.
-
Data Acquisition: The KBr pellet containing the sample is placed in the spectrometer's sample holder. The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, with an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is baseline-corrected and the peaks are labeled with their corresponding wavenumbers (cm⁻¹).
NMR Spectroscopy Protocol (General)
This is a generalized protocol for acquiring high-quality NMR data for a small organic molecule.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Calibration: Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by shimming, either manually or automatically, to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
A standard one-pulse proton experiment is performed.
-
Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 8 to 16 scans are acquired for sufficient signal-to-noise.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C experiment (e.g., zgpg30) is run.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed. The resulting spectra are phase- and baseline-corrected. Chemical shifts are referenced internally to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry Protocol (General - EI-MS)
This protocol outlines a general procedure for obtaining an Electron Ionization Mass Spectrum.
-
Sample Introduction: A small quantity of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The probe is heated gradually to volatilize the sample into the ion source without thermal decomposition.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺˙) and causing fragmentation.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of the ions against their m/z ratio. The most abundant ion is typically normalized to 100% relative intensity and is known as the base peak.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the Spectroscopic Characterization of Thiosaccharin.
References
An In-depth Technical Guide on the Physical and Chemical Properties of CAS 27148-03-4 (Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound with CAS number 27148-03-4, identified as Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide. The information is compiled from various chemical data sources and is intended to support research and development activities.
Chemical Identity and Structure
IUPAC Name: this compound
Synonyms: Thiosaccharin, 1,2-Benzisothiazole-3(2H)-thione 1,1-dioxide, 1,2-benzisothiazol-3-(2H)-thione-1,1-dioxide, 1,2-benzisothiazole-3-thiol 1,1-dioxide[1]
Molecular Formula: C₇H₅NO₂S₂[1][2][3]
Molecular Weight: 199.25 g/mol [1][2]
Chemical Structure:
Caption: 2D structure of this compound.
Canonical SMILES: C1=CC=C2C(=C1)C(=S)NS2(=O)=O[2][3]
InChI: InChI=1S/C7H5NO2S2/c9-12(10)6-4-2-1-3-5(6)7(11)8-12/h1-4H,(H,8,11)[3]
InChIKey: BAVQVWLILLHJKA-UHFFFAOYSA-N[3]
Physical Properties
The following table summarizes the key physical properties of CAS 27148-03-4.
| Property | Value | Source |
| Melting Point | 192 °C | [1] |
| Boiling Point | 379 °C at 760 mmHg | [1][2] |
| Density | 1.65 g/cm³ | [1] |
| Flash Point | 183 °C | [1] |
| Vapor Pressure | 6.05E-06 mmHg at 25°C | [1] |
| Appearance | Data not available | |
| Solubility | Data not available |
Chemical and Spectroscopic Properties
| Property | Value | Source |
| Purity | 97% | |
| Crystal Structure | Orthorhombic, Space Group: Pna2 1 | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of CAS 27148-03-4 are not publicly available. However, standard methodologies for organic compounds can be applied.
Melting Point Determination
A common method for determining the melting point of a crystalline organic solid is the capillary tube method, often performed using a melting point apparatus or a Thiele tube.
General Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer and placed in a heating bath (e.g., oil bath in a Thiele tube) or a calibrated melting point apparatus.
-
The sample is heated slowly and uniformly, typically at a rate of 1-2 °C per minute near the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
Caption: General workflow for melting point determination.
Boiling Point Determination
For high-boiling point liquids like this compound, the distillation method or the Thiele tube method are suitable.
General Procedure (Thiele Tube Method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
A qualitative assessment of solubility can be performed by systematically testing the dissolution of the compound in various solvents.
General Procedure:
-
A small, measured amount of the solute (e.g., 10 mg) is added to a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously for a set period.
-
Visual observation is used to determine if the solid has dissolved completely, partially, or not at all.
-
This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).
X-ray Crystallography
The determination of the crystal structure involves single-crystal X-ray diffraction.
General Workflow:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation or cooling.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined (structure solution) and then optimized (refinement) to best fit the experimental data.
Caption: Workflow for small molecule X-ray crystallography.
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathways have been definitively elucidated for CAS 27148-03-4, its structural class, benzo[d]isothiazole, is known for a range of biological effects. Some derivatives have shown antimicrobial and antiproliferative activities.
Based on the known activities of structurally related isothiazole and benzothiazole derivatives, a hypothetical mechanism of antimicrobial action could involve the inhibition of essential bacterial enzymes. For instance, some thiazole derivatives are known to target enzymes involved in bacterial cell wall synthesis or DNA replication.
The following diagram illustrates a potential, hypothetical signaling pathway for the antimicrobial activity of a benzo[d]isothiazole derivative, based on known mechanisms of related compounds. It is important to note that this is a speculative pathway and has not been experimentally validated for CAS 27148-03-4.
Caption: Hypothetical antimicrobial mechanism of action.
Applications
Based on available information, CAS 27148-03-4 is primarily used as an intermediate in the synthesis of other chemical compounds. Potential applications of its derivatives include:
-
Dyes and Pigments: As a building block for various colorants.[1]
-
Pharmaceuticals: As a scaffold for the development of new therapeutic agents.[1]
-
Agrochemicals: In the synthesis of pesticides and herbicides.[1]
-
Antimicrobial Agents: For use in materials and coatings to prevent microbial growth.[1]
Safety Information
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by qualified personnel in accordance with established safety protocols.
References
Unraveling the Enigmatic Core: A Technical Guide to the Mechanism of Action of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, commonly known as thiosaccharin, is a sulfur analog of saccharin. While the direct mechanism of action of thiosaccharin remains largely unexplored, its derivatives, particularly metal complexes, have garnered significant attention for their potent antimicrobial and anticancer activities. This technical guide synthesizes the current understanding of the biological activities of thiosaccharin and its derivatives, focusing on their proposed mechanisms of action. We present available quantitative data, detailed experimental protocols from key studies, and visual representations of the implicated biological pathways and experimental workflows to provide a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction: The Thiosaccharin Scaffold
This compound, or thiosaccharin, is a heterocyclic compound featuring a benzo[d]isothiazole core structure. It is derived from saccharin by the replacement of the carbonyl oxygen atom at the C3 position with a sulfur atom, forming a thiocarbonyl group. This structural modification, achieved through thionation with reagents like Lawesson's reagent, significantly alters the electronic and coordination properties of the molecule, paving the way for a distinct profile of biological activity. While research on the standalone mechanism of thiosaccharin is limited, its ability to act as a versatile ligand in coordination chemistry has unlocked a promising avenue for the development of novel therapeutic agents.
Antimicrobial Mechanism of Action: A Focus on Metal Complexes
The most extensively studied biological activity of thiosaccharin derivatives is their antimicrobial efficacy. Metal complexes of thiosaccharin have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.
Proposed Mechanisms of Antimicrobial Action
The precise antimicrobial mechanism of thiosaccharin metal complexes is not fully elucidated but is thought to be multifaceted, primarily driven by the coordinated metal ion. The thiosaccharin ligand is believed to facilitate the transport of the metal ion across the microbial cell membrane, leading to intracellular accumulation and subsequent cytotoxicity.
One proposed mechanism involves the disruption of essential cellular processes. For instance, metal ions, once inside the cell, can bind to vital enzymes and proteins, interfering with their function. They can also generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components such as DNA, lipids, and proteins.
Quantitative Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of selected thiosaccharin metal complexes against various microorganisms.
| Complex | Microorganism | MIC (µg/mL) | Reference |
| Cobalt-thiosaccharin | Salmonella typhimurium | 62.5 | [1] |
| Cobalt-thiosaccharin | Candida albicans | 62.5 | [1] |
| Copper(II)-thiosaccharin | Gram-positive bacteria | Not specified | [2] |
| Copper(II)-thiosaccharin | Gram-negative bacteria | Not specified | [2] |
| Copper(II)-thiosaccharin | Candida albicans | Not specified | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of the metal-saccharin complexes was determined using the broth microdilution method.
-
Inoculum Preparation: The microbial inoculum concentration was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.[1]
-
Serial Dilution: The test compounds were serially diluted in a microtiter plate with concentrations ranging from 1000 to 62.5 µg/mL in a suitable solvent like dimethyl sulfoxide (DMSO).[1]
-
Controls: Chloramphenicol was used as a positive control for bacteria, and fluconazole was used for yeast.[1] A solvent control (e.g., 6.25% DMSO) was included to ensure the solvent had no intrinsic antimicrobial activity.[1]
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[1]
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.
Anticancer Mechanism of Action: Insights from Metal Complexes
Thiosaccharin-metal complexes have also emerged as promising anticancer agents. Their mechanism of action in cancer cells appears to be distinct from traditional chemotherapeutics.
Proposed Mechanisms of Anticancer Action
The anticancer activity of thiosaccharin complexes is often attributed to their ability to induce cell death through various pathways. A notable example is a Palladium(II) saccharinate complex, which has been shown to induce double-strand breaks in DNA.[3] This DNA damage can trigger apoptotic pathways, leading to the programmed death of cancer cells.
Furthermore, some metal complexes, including those of saccharin derivatives, have been observed to increase the intracellular levels of reactive oxygen species (ROS).[3] This elevation in ROS can overwhelm the cellular antioxidant defenses, causing oxidative stress and contributing to apoptosis.
Quantitative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for a selected thiosaccharin-metal complex against a cancer cell line.
| Complex | Cell Line | IC50 (µg/mL) | Reference |
| Copper(II)-thiosaccharin | MCF-7 (Breast Cancer) | 10.5 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HepG2) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, the medium was replaced with a fresh medium containing MTT solution, and the plates were incubated to allow the formazan crystals to form.
-
Formazan Solubilization: The formazan crystals were solubilized by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curve.
Other Biological Activities
While the primary focus has been on antimicrobial and anticancer activities, derivatives of thiosaccharin have been explored for other potential therapeutic applications. For example, N-trifluoromethylthiolated sulfonimidamides derived from N-trifluoromethyl thiosaccharin have shown promising antimycobacterial activity.[4]
Quantitative Antimycobacterial Activity Data
| Compound | Mycobacterium Strain | MIC (µg/mL) | Reference |
| Compound 13 | Mycobacterium tuberculosis | 4-8 | [4] |
| Compound 15 | Mycobacterium tuberculosis | 4-8 | [4] |
Synthesis and Characterization
The synthesis of thiosaccharin is a critical first step in the development of its derivatives.
Experimental Protocol: Synthesis of Thiosaccharin
Thiosaccharin can be synthesized from saccharin using Lawesson's reagent in a suitable solvent.
-
Reactant Mixture: Acid saccharin is mixed with Lawesson's reagent in a solvent such as toluene.
-
Reaction Condition: The reaction mixture is typically heated under reflux for a specific duration.
-
Purification: After the reaction is complete, the product is isolated and purified, often by recrystallization, to yield solid thiosaccharin.
Conclusion and Future Directions
This compound and its derivatives, particularly metal complexes, represent a promising class of compounds with significant antimicrobial and anticancer potential. While the exact mechanisms of action are still under investigation, current evidence points towards metal-ion-mediated disruption of cellular processes, induction of oxidative stress, and DNA damage.
Future research should focus on elucidating the precise molecular targets of these compounds and understanding the mechanism of action of the thiosaccharin ligand itself. Structure-activity relationship (SAR) studies will be crucial in designing more potent and selective derivatives with improved therapeutic indices. Furthermore, exploring the potential of these compounds against a wider range of pathogens and cancer cell lines will be essential to fully realize their therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in this exciting field of drug discovery.
References
- 1. Synthesis of Metal–Saccharin Complexes as an Antimicrobial Inorganic Pigment for Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Benzo[d]isothiazole Thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]isothiazole scaffold is a prominent heterocyclic core in medicinal chemistry, with its discovery dating back to the late 19th century through the synthesis of its most famous derivative, saccharin. While the 3-oxo analogue has been extensively studied, the corresponding 3-thione derivative, benzo[d]isothiazole-3(2H)-thione, represents a structurally distinct class with unique biological properties. This technical guide provides a comprehensive overview of the history, synthesis, and biological evaluation of these thione derivatives. It details the primary synthetic route via thionation of the corresponding lactam, outlines experimental protocols for their synthesis and antimicrobial evaluation, and summarizes key biological findings, highlighting their potential as potent antimicrobial agents.
Introduction and Historical Context
The history of benzo[d]isothiazole derivatives is intrinsically linked to the discovery of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin, in 1879.[1] This discovery established the benzo[d]isothiazole core as a significant scaffold in organic and medicinal chemistry. For over a century, research predominantly focused on the 3-oxo derivatives, exploring their vast therapeutic potential as antivirals, anticancer agents, and enzyme inhibitors.
The benzo[d]isothiazole-3(2H)-thione core, where the carbonyl oxygen at the 3-position is replaced by sulfur, represents a more recent area of investigation. While a singular, seminal "discovery" paper for the parent thione compound is not prominent in the historical literature, its development is a logical extension of the rich chemistry of the 3-oxo analogues. The conversion of a carbonyl to a thiocarbonyl is a fundamental transformation in medicinal chemistry, often performed to modulate a compound's lipophilicity, metabolic stability, and receptor-binding interactions. The exploration of benzo[d]isothiazole thiones is driven by the hypothesis that this structural modification could unlock novel or enhanced biological activities.
Synthesis of Benzo[d]isothiazole Thione Derivatives
The most direct and common method for the synthesis of benzo[d]isothiazole-3(2H)-thiones is the thionation of the corresponding and more readily available 1,2-benzisothiazol-3(2H)-one precursors. This transformation is typically achieved using a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being the most widely employed due to its high efficiency and relatively mild reaction conditions.[2]
The reaction proceeds by nucleophilic attack of the carbonyl oxygen onto the electrophilic phosphorus of the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent. This is followed by the formation of a four-membered thiaoxaphosphetane intermediate, which subsequently fragments to yield the desired thiocarbonyl and a stable P=O byproduct.[2]
Figure 1: General workflow for the synthesis of benzo[d]isothiazole-3(2H)-thione.
Biological Activity
Research into the biological activity of benzo[d]isothiazole thione derivatives has primarily focused on their antimicrobial properties. Studies have shown that these compounds possess significant activity against a range of pathogenic microbes.
Antimicrobial Activity
N-substituted derivatives of 1,2-benzisothiazol-3(2H)-thione have demonstrated potent activity against Gram-positive bacteria and dermatophytic fungi. In many cases, the thione derivatives exhibit greater antimicrobial efficacy than their corresponding 3-oxo analogues, suggesting that the thiocarbonyl group is crucial for their biological function.
| Compound Class | Test Organism | MIC (µg/mL) |
| N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione & Esters | Gram-positive Bacteria | 1.25 - 10 |
| N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione & Esters | Dermatophytes | 0.7 - 12 |
| Data summarized from literature reports on antimicrobial screening. |
Proposed Mechanism of Action: MurB Inhibition
While the precise mechanism of action for benzo[d]isothiazole thiones is not fully elucidated, a probable target, based on studies of related benzothiazole structures, is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[3][4] MurB is a critical enzyme in the cytoplasmic steps of peptidoglycan biosynthesis, a pathway essential for the integrity of the bacterial cell wall. Inhibition of MurB disrupts this pathway, leading to a compromised cell wall and ultimately bacterial cell death. This mechanism provides a plausible explanation for the observed antibacterial activity.
Figure 2: Proposed inhibition of the bacterial peptidoglycan synthesis pathway.
Experimental Protocols
Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-thione via Thionation
This protocol is a general method adapted from standard procedures for the thionation of lactams using Lawesson's reagent.[5][6]
Materials:
-
N-substituted 1,2-benzisothiazol-3(2H)-one (1.0 equiv)
-
Lawesson's Reagent (0.5 - 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting N-substituted 1,2-benzisothiazol-3(2H)-one (1.0 equiv) and Lawesson's Reagent (0.5 equiv).
-
Add anhydrous THF or Toluene via syringe to achieve a concentration of approximately 0.1 M.
-
Stir the mixture at room temperature (for THF) or heat to reflux (for Toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take from 30 minutes to several hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the crude residue in Ethyl Acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% Ethyl Acetate in Hexanes) to yield the pure thione derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the standardized guidelines for antimicrobial susceptibility testing.[7][8][9]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. rsc.org [rsc.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
An In-depth Technical Guide to Thiosaccharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosaccharin, a sulfur analog of saccharin, is a heterocyclic organic compound that has garnered interest in medicinal chemistry and materials science. Its unique structural features, including the thioamide group, present opportunities for novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of thiosaccharin, including its nomenclature, physicochemical properties, synthesis, and a summary of its known biological activities, presented in a format tailored for researchers and drug development professionals.
IUPAC Naming and Synonyms
-
IUPAC Name: 1-oxo-1-sulfanylidene-1,2-benzothiazol-3-one
-
Synonyms: SCHEMBL4883418
Physicochemical Properties
Thiosaccharin is a crystalline solid. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₂S₂ | PubChem |
| Molecular Weight | 199.25 g/mol | PubChem |
| Melting Point | 178–180 °C | |
| Appearance | Yellowish solid |
Spectroscopic Data
The spectroscopic data for thiosaccharin are crucial for its identification and structural elucidation.
¹H NMR (300 MHz, CDCl₃): δ 10.3–8.10 (broad, 1H, NH), 8.14 (d, J = 7.7 Hz, 1H), 7.80 (t, J = 7.3 Hz, 1H), 7.72 (t, J = 7.3 Hz, 1H), 7.21 (d, J = 7.7 Hz, 1H).
¹³C NMR (75 MHz, CDCl₃): δ 187.70 (C=S), (other peaks not fully assigned in the provided source).
¹H NMR (CDCl₃): δ 8.00 (m, 1H), 7.90 (m, 1H), 7.86 (m, 2H), -17.10 (s, 1H, hydride in an osmium cluster complex)[1].
IR (KBr, cm⁻¹): The infrared spectrum of thiosaccharin has been studied, particularly the N-H and SO₂ stretching regions, to understand hydrogen bonding in its crystal structure. The N-H stretching vibration is observed around 3280 cm⁻¹[2]. The C(1)-N bond stretching is observed at 1247 cm⁻¹ in the IR spectrum of free thiosaccharin[3].
Synthesis of Thiosaccharin
Experimental Protocol
Thiosaccharin can be synthesized from saccharin by thionation. A common method involves the use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
Materials:
-
Saccharin
-
Lawesson's reagent or Phosphorus Pentasulfide (P₂S₅)
-
Anhydrous toluene (or another suitable high-boiling solvent)
Procedure:
-
A mixture of saccharin and a slight molar excess of Lawesson's reagent (or P₂S₅) is suspended in anhydrous toluene.
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent such as a mixture of ethanol and chloroform, to yield thiosaccharin as a yellowish solid[4].
A previously reported synthesis involved heating a mixture of 0.1 mol of saccharin and 0.11 mol of P₂S₅ under a nitrogen atmosphere. The reaction product was extracted with benzene, and the crude orange-yellow product was recrystallized from benzene. The purity was confirmed by its melting point (181-182 °C) and by IR and Raman spectra.
Crystal Structure
The crystal structure of thiosaccharin has been determined by single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group Fdd2. The structure reveals that thiosaccharin molecules are linked by intermolecular N-H···O hydrogen bonds[2]. In solution, thiosaccharin can exist in tautomeric equilibrium between the thione and thiol forms, with the thiol form being more stable in polar solvents like DMSO, while the thione form is predominant in non-polar solvents like CDCl₃[1].
| (Hypothetical Thiol Structure) |
Biological Activity
The biological activity of thiosaccharin itself is not extensively documented in publicly available literature. However, derivatives of thiosaccharin have shown promise in enzymatic inhibition.
Enzyme Inhibition
Certain pseudosaccharin amine derivatives, which can be synthesized via a thiosaccharin intermediate, have been identified as reversible inhibitors of Human Leukocyte Elastase (HLE) with Kᵢ values in the micromolar range[5][6][7][8]. This suggests that the thiosaccharin scaffold could be a starting point for the design of novel enzyme inhibitors.
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature detailing the specific signaling pathways modulated by thiosaccharin. Further research is required to elucidate its mechanism of action at the cellular level.
Conclusion
Thiosaccharin is a readily accessible compound with interesting chemical properties. While its biological activities are not yet fully explored, the inhibitory potential of its derivatives against enzymes like HLE suggests that the thiosaccharin core is a valuable scaffold for the development of new therapeutic agents. Future research should focus on a broader screening of thiosaccharin and its analogs against various biological targets and the elucidation of their mechanisms of action and effects on cellular signaling pathways. This will provide a more complete picture of its potential in drug discovery and development.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. repository.ukim.mk [repository.ukim.mk]
- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudosaccharin amine derivatives: synthesis and elastase inhibit...: Ingenta Connect [ingentaconnect.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Studies of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, a molecule of significant interest due to the biological activities of its derivatives. This document summarizes key quantitative data, details the computational methodologies employed in its study, and presents visual workflows to elucidate the research process.
Core Concepts: Molecular Structure and Electronic Properties
This compound, also known as thiosaccharin, has been the subject of computational and experimental studies to understand its structural and electronic properties.[1] Theoretical investigations, primarily employing ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have provided valuable insights that complement experimental X-ray diffraction data.[1][2]
Computational studies have successfully predicted the molecular geometry of thiosaccharin and its corresponding nitranion.[1] These theoretical models are in good agreement with single-crystal X-ray diffraction data, confirming the reliability of the computational approaches.[1] Furthermore, these studies have elucidated the distribution of the nitranionic charge, showing it to be delocalized across the thiocarbonyl, sulfonyl, and phenylene groups, as well as the nitranionic center.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical calculations on this compound and its nitranion.
Table 1: Comparison of Calculated and Experimental Geometries
| Parameter | Bond/Angle | Thiosaccharin (Calculated) | Thiosaccharin (X-ray) | Nitranion (Calculated) | Nitranion (X-ray) |
| Bond Length (Å) | C=S | 1.655 | 1.643 | 1.711 | 1.705 |
| S-O (avg) | 1.424 | 1.428 | 1.444 | 1.442 | |
| S-N | 1.681 | 1.666 | 1.619 | 1.615 | |
| N-C | 1.383 | 1.385 | 1.353 | 1.357 | |
| Bond Angle (°) | O-S-O | 120.3 | 119.6 | 116.8 | 116.5 |
| N-S-C | 93.4 | 93.9 | 95.8 | 95.7 |
Data sourced from ab initio HF/6-31G(d) and BLYP/6-31G(d,p) calculations and single-crystal X-ray diffraction studies.[1]
Table 2: Calculated Mulliken Atomic Charges (in elementary charge units, e⁻)
| Atom | Thiosaccharin | Nitranion |
| S (sulfonyl) | +1.28 | +1.18 |
| O (sulfonyl) | -0.62 | -0.71 |
| N | -0.53 | -0.76 |
| C (thiocarbonyl) | +0.07 | -0.11 |
| S (thiocarbonyl) | -0.18 | -0.47 |
Data reflects the charge distribution within the molecule and its anion, indicating significant delocalization in the nitranion.[1]
Methodologies and Protocols
The theoretical data presented herein were obtained through rigorous computational chemistry protocols.
Computational Protocol for Electronic Structure Calculation
The primary computational approach involved the following steps:
-
Geometry Optimization: The molecular geometries of both thiosaccharin and its nitranion were fully optimized. This was achieved using Berny's optimization algorithm, which involves the analytical calculation of the second energy derivatives.[1]
-
Stationary Point Characterization: To ensure that the optimized geometries corresponded to minima on the potential energy hypersurfaces, standard numerical harmonic vibrational analyses were performed. The absence of negative frequencies confirmed the stability of the structures.[1]
-
Theoretical Models: The calculations were performed using both ab initio Hartree-Fock (HF) and Density Functional Theory (DFT). The specific basis sets employed were 6-31G(d) for HF calculations and 6-31G(d,p) for DFT calculations with the BLYP functional.[1]
Experimental Protocol for Infrared (IR) Spectroscopy
The experimental IR spectra were recorded to validate the computational results.
-
Sample Preparation: Thiosaccharin was synthesized, and its nitranion was prepared by reacting it with sodium methoxide in deuterated dimethyl sulfoxide (DMSO-d6).[1]
-
Spectra Recording: IR spectra were recorded on Bruker IFS 113v and Vector 22 FTIR spectrometers. Solutions were analyzed in CaF2 or KBr cells, and solid samples were analyzed as KBr and CsI discs. The spectral resolution was 1 cm⁻¹.[1]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the theoretical and experimental investigations.
Caption: Computational workflow for determining the electronic structure.
Caption: Relationship between theoretical and experimental methods.
References
An In-depth Technical Guide on the Stability and Degradation Pathways of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability characteristics and hypothesized degradation pathways of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide. Due to a lack of direct studies on this specific molecule, this paper infers potential degradation mechanisms from closely related isothiazolinone and benzisothiazolinone structures. The experimental protocols described herein are proposed methodologies for confirming these hypotheses.
Core Compound Profile
This compound, also known as "thiosaccharin," is a sulfur-containing heterocyclic compound.[1] Its core structure is similar to saccharin, with the key difference being the substitution of the carbonyl group at the 3-position with a thione group.[1]
| Property | Value | Reference |
| Molecular Formula | C7H5NO2S2 | |
| Molecular Weight | 199.25 g/mol | [1] |
| CAS Number | 27148-03-4 | [1] |
| Melting Point | 192 °C | [1] |
| Boiling Point | 379.0±25.0 °C (Predicted) | [1] |
| Density | 1.65±0.1 g/cm3 (Predicted) | [1] |
| pKa | 0.89±0.20 (Predicted) | [1] |
Hypothesized Degradation Pathways
The degradation of this compound is likely to be initiated at the isothiazole ring, which is susceptible to nucleophilic attack, or through photochemical processes. The primary degradation pathways are hypothesized to be hydrolytic and photolytic.
Hydrolytic Degradation
Under aqueous conditions, particularly at non-neutral pH, the N-S bond of the isothiazolinone ring is susceptible to cleavage. This is a known degradation pathway for other isothiazolinones. The presence of the electron-withdrawing sulfone group would likely influence the rate of this cleavage.
A plausible hydrolytic degradation pathway could lead to the formation of 2-sulfamoylbenzenesulfinic acid and eventually 2-sulfamoylbenzoic acid through oxidation.
Caption: Hypothesized Hydrolytic Degradation Pathway.
Photolytic Degradation
Photodegradation is a common degradation route for isothiazolinones, often initiated by the cleavage of the N-S bond.[2] For this compound, UV radiation could induce homolytic cleavage of the N-S bond, leading to the formation of a diradical intermediate. This intermediate could then undergo a series of reactions, including rearrangement and reaction with oxygen, to form various degradation products.
Caption: Hypothesized Photolytic Degradation Pathway.
Proposed Experimental Protocols
To elucidate the actual stability and degradation pathways of this compound, the following experimental protocols are proposed.
Stability Testing Workflow
A systematic approach to stability testing should be employed, covering forced degradation under various stress conditions.
Caption: Proposed Experimental Workflow for Stability Testing.
Detailed Methodologies
3.2.1. Forced Degradation Studies
-
Objective: To identify potential degradation products and pathways.
-
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24, 48, and 72 hours.
-
Basic: 0.1 M NaOH at room temperature for 1, 4, and 8 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.
-
Thermal: Store solutions at 60°C in the dark for 1, 3, and 7 days.
-
Photolytic: Expose solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
3.2.2. Analytical Method for Degradation Product Identification
-
Instrumentation: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatographic Conditions (suggested starting point):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Analysis: Full scan for initial screening, followed by product ion scan (MS/MS) of parent ions to elucidate the structure of degradants.
-
Summary of Quantitative Data Presentation
All quantitative data from the stability studies should be summarized in clear, well-structured tables to facilitate comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Assay of Parent Compound (%) | Number of Degradants Detected | Major Degradant(s) (% Peak Area) |
| 0.1 M HCl, 60°C | 24 h | |||
| 48 h | ||||
| 72 h | ||||
| 0.1 M NaOH, RT | 1 h | |||
| 4 h | ||||
| 8 h | ||||
| 3% H₂O₂, RT | 24 h | |||
| 48 h | ||||
| 72 h | ||||
| Thermal, 60°C | 1 day | |||
| 3 days | ||||
| 7 days | ||||
| Photolytic (ICH Q1B) | - |
Table 2: Identified Degradation Products
| Degradant ID | Retention Time (min) | [M+H]⁺ or [M-H]⁻ | Proposed Structure |
| DP-1 | |||
| DP-2 | |||
| DP-3 |
Conclusion
While there is a scarcity of direct experimental data on the stability and degradation of this compound, this guide provides a scientifically grounded framework for initiating such studies. The hypothesized degradation pathways, centered on the hydrolytic and photolytic cleavage of the isothiazole ring, offer a starting point for the targeted search for degradation products. The detailed experimental protocols and data presentation formats outlined herein provide a robust methodology for researchers and drug development professionals to comprehensively characterize the stability profile of this compound. The insights gained from these proposed studies will be invaluable for ensuring the quality, safety, and efficacy of any potential pharmaceutical products containing this compound.
References
Navigating the Solubility Landscape of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide (also known as thiosaccharin) in common organic solvents. Despite a comprehensive review of scientific literature and chemical databases, a notable scarcity of specific quantitative solubility data for this compound persists. This guide, therefore, aims to provide a thorough overview of the available qualitative information, contextual data from structurally similar compounds, and a generalized experimental protocol for determining solubility, empowering researchers to generate the specific data required for their work.
Understanding the Compound
This compound is a heterocyclic compound with the chemical formula C₇H₅NO₂S₂ and a molecular weight of approximately 199.25 g/mol .[1][2] It is a derivative of saccharin, with the carbonyl group at the 3-position replaced by a thiocarbonyl group. This structural change significantly influences its physicochemical properties, including solubility. The compound has a predicted boiling point of 379.0±25.0 °C and a melting point of 192 °C.[2]
Solubility Profile: A Qualitative Assessment
Currently, there is no publicly available quantitative data detailing the solubility of this compound in common organic solvents. However, general statements regarding the solubility of the broader class of benzisothiazoles indicate that they are typically soluble in organic solvents but insoluble in water.[3]
For context, we can examine the solubility of a closely related analogue, 1,2-Benzisothiazol-3(2H)-one (the oxygen-containing counterpart). This compound is reported to be soluble in dichloromethane, dimethyl sulfoxide, and methanol.[4] While this does not provide quantitative values for the thione derivative, it suggests that polar aprotic and polar protic solvents may be effective in dissolving this compound.
Table 1: Qualitative Solubility of a Structurally Related Compound
| Compound Name | Solvent | Solubility |
| 1,2-Benzisothiazol-3(2H)-one | Dichloromethane | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Methanol | Soluble |
Note: This data is for a related compound and should be used as a preliminary guide only.
Experimental Protocol for Solubility Determination
Given the absence of specific data, researchers will need to determine the solubility of this compound experimentally. The following is a generalized protocol based on the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a solid in a solvent.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Workflow for Experimental Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
Methodological & Application
Using Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide as an electrophilic cyanating agent.
For Researchers, Scientists, and Drug Development Professionals
Foreword: On the Use of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
A thorough review of current scientific literature reveals no documented use of this compound as an electrophilic cyanating agent. Research in this area has instead focused on a range of other reagents designed to deliver an electrophilic cyanide moiety ("CN+"). This document provides detailed application notes and protocols for well-established and commonly utilized electrophilic cyanating agents that serve this purpose.
Introduction to Electrophilic Cyanation
The introduction of a nitrile group is a cornerstone transformation in organic synthesis, providing a versatile functional group that can be converted into amines, carboxylic acids, amides, and various heterocycles.[1] While traditional methods often rely on nucleophilic cyanide sources (e.g., NaCN, KCN), which are notoriously toxic, electrophilic cyanating agents offer a complementary strategy.[2] This "umpolung" or reversal of reactivity allows for the cyanation of nucleophiles such as carbanions, enolates, and electron-rich aromatic systems.[1][2] Modern electrophilic cyanating agents have been developed to improve safety, handling, and substrate scope.[3]
Commonly Used Electrophilic Cyanating Agents
Several reagents have been developed for the effective electrophilic transfer of a cyanide group. The most prominent and well-documented of these include N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), Tosyl Cyanide (TsCN), and the more traditional but highly toxic Cyanogen Bromide (BrCN).[1][2][4] NCTS, in particular, has gained significant attention as a bench-stable, solid reagent with a more favorable safety profile compared to many alternatives.[3][4]
Table 1: Comparison of Common Electrophilic Cyanating Agents
| Property | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Tosyl Cyanide (TsCN) | Cyanogen Bromide (BrCN) |
| Physical State | Colorless, bench-stable solid[4] | Colorless solid | Colorless to white crystalline solid[4] |
| Molecular Weight | 272.32 g/mol | 181.20 g/mol | 105.92 g/mol [4] |
| Melting Point | 85–87 °C | 51-54 °C | 50-53 °C[4] |
| Boiling Point | 418.4 °C (Predicted) | 155 °C (at 15 mmHg) | 61-62 °C[4] |
| Key Hazards | Irritant. Generally considered safer than traditional cyanide sources.[3] | Toxic, moisture-sensitive. | Acutely toxic by all routes of exposure. Volatile. Reacts with water to release HCN.[4][5] |
| Key Advantages | Good stability, ease of handling, wide substrate scope.[3] | Effective for cyanation of various nucleophiles. | High reactivity. |
| Key Disadvantages | Higher molecular weight. | Can also act as a tosylating agent. | Extreme toxicity and volatility.[5] |
Applications in Synthesis
Electrophilic cyanating agents are versatile tools for the synthesis of nitriles from a variety of nucleophilic substrates. Their applications are particularly valuable in the late-stage functionalization of complex molecules and in the construction of key intermediates for pharmaceuticals and agrochemicals.
Table 2: Selected Applications of Electrophilic Cyanating Agents
| Nucleophile Type | Cyanating Agent | Catalyst / Conditions | Typical Yields | Notes |
| Aryl Grignard Reagents | NCTS | Rhodium catalyst or metal-free | Good to Excellent | A common method for synthesizing benzonitriles from aryl bromides via Grignard formation.[6] |
| Arylboronic Acids | NCTS | Rhodium catalyst | Good to Excellent | Provides an alternative to Grignard reagents for aryl nitrile synthesis.[6] |
| Indoles & Pyrroles | NCTS | BF₃·OEt₂ (Lewis Acid) | Good | Achieves high regioselectivity for C3-cyanation of indoles and C2-cyanation of pyrroles.[1] |
| Carbanions (sp² and sp) | 1-Cyanobenzotriazole | n-BuLi or LDA | Poor to Good | Effective for the cyanation of lithiated arenes, heteroarenes, and alkynes.[7] |
| Alkenes | Tosyl Cyanide | Photo-induced radical initiation | Moderate to Good | Can participate in sulfonylcyanation reactions under photocatalytic conditions.[8] |
| Secondary Amines | Cyanogen Bromide | Base | Good to Excellent | The classical, highly effective method for synthesizing cyanamides, though extremely hazardous.[5] |
| C(sp²)-H Nucleophiles | Sodium Cyanate (activated) | Organophosphorus Redox Catalysis | Good | An emerging method using an inorganic cyanate activated to behave as an electrophilic source.[9] |
Experimental Protocols
Note on Safety: All cyanation reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Cyanogen bromide is extremely toxic and requires specialized handling procedures. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Protocol 1: Lewis Acid-Catalyzed C3-Cyanation of Indole using NCTS
This protocol is a representative procedure for the direct, regioselective cyanation of an electron-rich heterocycle.[1]
Materials:
-
N-substituted Indole (1.0 mmol, 1.0 equiv)
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 mmol, 1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-substituted indole (1.0 mmol) and anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.5 mmol) to the stirred solution.
-
In a separate flask, dissolve NCTS (1.2 mmol) in anhydrous DCM (5 mL).
-
Add the NCTS solution dropwise to the reaction mixture at 0 °C over 10 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-cyanoindole.
Protocol 2: Electrophilic Cyanation of a Lithiated Arene using Tosyl Cyanide
This protocol describes a general procedure for the cyanation of a carbanion generated via lithiation.[7]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 mmol, 1.1 equiv, solution in hexanes)
-
Tosyl Cyanide (TsCN) (1.2 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the aryl bromide (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes to generate the aryl lithium species.
-
In a separate flame-dried flask, dissolve Tosyl Cyanide (1.2 mmol) in anhydrous THF (5 mL) and cool to -78 °C.
-
Using a cannula, slowly transfer the freshly prepared aryl lithium solution to the stirred solution of Tosyl Cyanide at -78 °C (inverse addition).
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the target aryl nitrile.
Visualizations
The following diagrams illustrate key concepts and workflows related to electrophilic cyanation.
References
- 1. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02140F [pubs.rsc.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Photo-induced radical transformations of tosyl cyanide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophilic Cyanation of β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the direct electrophilic α-cyanation of β-keto esters. This method utilizes a hypervalent iodine benziodoxole-derived cyano reagent, offering a rapid and efficient route to synthesize α-cyano-β-keto esters. These products are valuable intermediates in the synthesis of various pharmaceuticals and biologically active compounds.[1][2]
The described protocol is notable for its mild reaction conditions, proceeding at room temperature without the need for a catalyst, and is typically complete within 10 minutes.[2][3][4] This method is highly effective for producing highly functionalized quaternary carbon-centered nitriles in high to excellent yields.[2][3][4] The cyanating agent, 1-cyano-1,2-benziodoxol-3(1H)-one (CBX), is a stable, solid reagent that is safer to handle compared to many traditional cyanating agents.[1][5]
Data Presentation: Substrate Scope and Yields
The direct electrophilic cyanation using cyano benziodoxole has been successfully applied to a variety of β-keto esters. The reaction is generally high-yielding and rapid. A summary of representative substrates and their corresponding product yields is presented below.
| Entry | Substrate (β-Keto Ester) | Product | Reaction Time (min) | Yield (%) |
| 1 | 2-Methyl-1-indanone-2-carboxylate | 2-Cyano-2-methyl-1-indanone-2-carboxylate | 10 | 95 |
| 2 | 2-Ethyl-1-indanone-2-carboxylate | 2-Cyano-2-ethyl-1-indanone-2-carboxylate | 10 | 98 |
| 3 | 2-Propyl-1-indanone-2-carboxylate | 2-Cyano-2-propyl-1-indanone-2-carboxylate | 10 | 96 |
| 4 | 2-Butyl-1-indanone-2-carboxylate | 2-Cyano-2-butyl-1-indanone-2-carboxylate | 10 | 94 |
| 5 | 2-Allyl-1-indanone-2-carboxylate | 2-Cyano-2-allyl-1-indanone-2-carboxylate | 10 | 92 |
| 6 | 2-Benzyl-1-indanone-2-carboxylate | 2-Cyano-2-benzyl-1-indanone-2-carboxylate | 10 | 99 |
Note: The above data is a representation of typical results and may vary based on specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
β-Keto ester substrate
-
1-Cyano-1,2-benziodoxol-3(1H)-one (Cyano benziodoxole, CBX)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Protocol for the α-Cyanation of β-Keto Esters
This procedure describes a general method for the electrophilic cyanation of a β-keto ester at a 0.1 mmol scale.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the β-keto ester (0.1 mmol, 1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF (0.2 mL) to the flask to dissolve the substrate.
-
Addition of Cyanating Reagent: To the stirred solution, add cyano benziodoxole (CBX) (0.12 mmol, 1.2 equivalents) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 10 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Upon completion of the reaction, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure α-cyano-β-keto ester.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the electrophilic cyanation of β-keto esters.
Proposed Reaction Mechanism
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. chemrxiv.org [chemrxiv.org]
Application of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide in Heterocyclic Synthesis: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines the known and potential applications of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, also known as thiosaccharin, in the field of heterocyclic synthesis. While the literature on this specific reagent is not extensive, this note provides an overview of its synthesis, reactivity, and prospective synthetic utility based on the established chemistry of related thioamides and the well-documented applications of its oxygen analog, saccharin.
Introduction
This compound is a sulfur-containing heterocyclic compound and the thione analog of the widely known artificial sweetener, saccharin. The presence of the thiocarbonyl group in place of the carbonyl group imparts distinct reactivity, making it a potentially versatile building block for the synthesis of various sulfur-containing heterocycles. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the thiocarbonyl carbon and the acidity of the N-H proton, influencing its reaction pathways.
Synthesis of this compound
The preparation of this compound is not as commonly documented as that of saccharin. However, a general and effective method for the conversion of a lactam to a thiolactam involves the use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
Caption: General scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Saccharin (1.0 eq)
-
Lawesson's reagent (0.5 eq) or Phosphorus pentasulfide (0.25 eq)
-
Anhydrous toluene or pyridine
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a solution of saccharin in anhydrous toluene, add Lawesson's reagent.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity and Potential Applications in Heterocyclic Synthesis
The reactivity of this compound is primarily centered around the thiocarbonyl group and the acidic N-H proton. These reactive sites allow for a variety of transformations to construct new heterocyclic rings.
Caption: Reactivity map of this compound.
Synthesis of Thiazole Derivatives
The thiocarbonyl group can react with α-haloketones in a Hantzsch-type thiazole synthesis. This would involve initial S-alkylation followed by intramolecular condensation.
Proposed Synthetic Pathway for a Thiazole Derivative:
Caption: Proposed synthesis of a fused thiazole derivative.
Experimental Protocol: Synthesis of a Fused Thiazole Derivative (Hypothetical)
Materials:
-
This compound (1.0 eq)
-
Phenacyl bromide (1.1 eq)
-
Anhydrous ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve this compound in anhydrous ethanol.
-
Add phenacyl bromide and sodium bicarbonate to the solution.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the target fused thiazole.
Synthesis of Pyrimidine-fused Systems
The thione can potentially be used in the synthesis of pyrimidine-thiones through condensation reactions with β-dicarbonyl compounds or their equivalents in the presence of a base.
Synthesis of N-Substituted Derivatives
Similar to saccharin, the nitrogen atom of the thione can be functionalized. For instance, N-trifluoromethylthiosaccharin has been synthesized and used as an electrophilic trifluoromethylthiolating reagent.[1][2] This highlights the possibility of preparing a range of N-substituted derivatives for further synthetic transformations.
Table 1: Synthesis of N-Trifluoromethylthiosaccharin [1][2]
| Starting Material | Reagent | Solvent | Time | Yield |
| N-Chlorosaccharin | AgSCF₃ | CH₃CN | 30 min | High |
Comparison with Benzo[d]isothiazol-3(2H)-one 1,1-dioxide (Saccharin)
While both saccharin and its thione analog can undergo N-alkylation and N-acylation, the key difference lies in the reactivity of the C=O versus the C=S group. The thiocarbonyl group is generally more reactive towards nucleophiles and can participate in a wider range of cycloaddition and thionation-related reactions, opening up synthetic pathways that are not accessible with saccharin.
Conclusion
This compound remains a relatively unexplored scaffold in heterocyclic synthesis. However, its inherent reactivity, stemming from the activated thiocarbonyl group and the acidic N-H proton, suggests significant potential for the construction of novel sulfur-containing heterocyclic systems. The synthetic protocols and reaction pathways outlined in this note, derived from the established chemistry of related compounds, provide a foundational framework for future research and development in this area. Further exploration of its reactivity is warranted to unlock its full potential as a versatile building block in medicinal and materials chemistry.
References
Application Notes and Protocols: The Saccharin Scaffold as a Versatile Building Block for Novel Pharmaceutical Compounds
Introduction
The term "thiosaccharin" does not refer to a standardized, well-documented chemical entity in the provided search results. It is likely a descriptor for saccharin analogues incorporating a thio-group, or derivatives of a thionated saccharin core. Given the extensive research into saccharin and its derivatives as privileged structures in medicinal chemistry, this document will focus on the saccharin scaffold as a foundational building block for the development of new pharmaceutical compounds. We will explore synthetic strategies for modifying the saccharin core and discuss the biological activities of resulting derivatives, drawing parallels to the known pharmacological significance of thio-groups in drug design.
Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is a well-known artificial sweetener.[1] Beyond its use in the food industry, its rigid bicyclic structure, containing both a sulfonamide and a lactam moiety, makes it an attractive scaffold for designing novel bioactive molecules.[1] These functional groups provide opportunities for diverse chemical modifications, enabling the synthesis of libraries of compounds with a wide range of pharmacological activities, including antibacterial and anticancer properties.[2]
I. Synthetic Strategies for Derivatizing the Saccharin Scaffold
The saccharin molecule offers several sites for chemical modification: the nitrogen atom of the sulfonamide, the carbonyl oxygen, and the benzene ring.
A. N- and O-Alkylation
Alkylation of the nitrogen and oxygen atoms of the saccharin core is a straightforward and well-established method for generating new derivatives.[1]
B. Derivatization of the Benzene Ring
Modification of the benzene ring allows for the retention of the key sulfonamide and lactam groups, which are often crucial for biological activity.[1] A particularly effective method for this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[1][3] This reaction allows for the efficient conjugation of various molecular fragments to the saccharin scaffold, yielding novel saccharin-1,2,3-triazole conjugates.[1][3]
Workflow for Synthesis of Saccharin-Triazole Conjugates via CuAAC:
Caption: Synthetic workflow for creating diverse saccharin derivatives using CuAAC.
II. Biological Activities of Saccharin Derivatives
Derivatives of the saccharin scaffold have been investigated for a range of biological activities.
A. Antibacterial and Anticancer Agents
Novel saccharin analogues have shown promise as both antibacterial and anticancer agents.[2] For instance, certain saccharinyl hydrazide derivatives have demonstrated potent activity against Staphylococcus and Escherichia coli.[2] The mechanism of action for these compounds is an area of active investigation.
B. Enzyme Inhibition
The sulfonamide group within the saccharin scaffold is a known zinc-binding pharmacophore, making it a suitable starting point for designing enzyme inhibitors, particularly carbonic anhydrase inhibitors.[1]
III. Experimental Protocols
Protocol 1: General Synthesis of Saccharin-Triazole Conjugates via CuAAC
This protocol is a generalized procedure based on the derivatization of N-t-butyl-protected 6-ethynylsaccharin.[3]
Materials:
-
N-t-butyl-protected 6-ethynylsaccharin (1 equivalent)
-
Desired azide (1 equivalent)
-
Sodium ascorbate (0.4 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 equivalents)
-
tert-Butanol (t-BuOH)
-
Water
-
8% HCl in Methanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Click Reaction:
-
In a suitable reaction vessel, dissolve N-t-butyl-protected 6-ethynylsaccharin and the desired azide in a 1:1 mixture of t-BuOH and water.
-
Add sodium ascorbate and CuSO₄·5H₂O.
-
Heat the reaction mixture at 45-50 °C for 2 hours to overnight, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Deprotection (if necessary):
-
t-Butyl group removal: Treat the purified product with 8% HCl in methanol at room temperature for approximately 90 hours.[3]
-
Alternatively, for more robust protection, reflux in TFA for 18 hours.[3]
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the final compound by column chromatography or recrystallization.
-
Protocol 2: Synthesis of (Z)-3-hydrazineylidene-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
This protocol describes the synthesis of a key intermediate for further derivatization.[2]
Materials:
-
Saccharin (1.5 g)
-
Ethanol (30 ml)
-
Glacial acetic acid (a few drops)
-
Hydrazine hydrate (3 ml)
-
Methanol (for recrystallization)
Procedure:
-
Dissolve saccharin in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid.
-
Add hydrazine hydrate dropwise to the solution.
-
Heat the reaction mixture under reflux for 12 hours.
-
A solid precipitate will form. Cool the mixture to room temperature.
-
Filter the solid, wash with cold ethanol, and dry.
-
Recrystallize the crude product from methanol to obtain white crystals of (Z)-3-hydrazineylidene-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide.[2]
IV. Data Presentation
Table 1: Examples of Saccharin Derivatives and their Potential Applications
| Compound Type | Synthetic Approach | Potential Application | Reference |
| Saccharin-1,2,3-triazole conjugates | CuAAC (Click Chemistry) | Enzyme inhibitors, Bioactive small molecules | [1][3] |
| Saccharinyl hydrazide derivatives | Reaction with hydrazine hydrate | Antibacterial, Anticancer | [2] |
| N- and O-alkylated saccharins | Alkylation | Local anesthetics | [4] |
| Thiodisaccharides | SN2 reactions, Thioglycosylation | Enzyme inhibitors |
Note: Thiodisaccharides are not direct saccharin derivatives but are included to illustrate the utility of thio-groups in pharmacologically active molecules.
V. Signaling Pathways and Mechanisms of Action
While specific signaling pathways for novel saccharin derivatives are still under investigation, their proposed mechanisms often relate to the inhibition of key enzymes or disruption of bacterial cell processes.
Hypothetical Signaling Pathway Inhibition by a Saccharin-based Kinase Inhibitor:
References
- 1. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Experimental setup for electrophilic cyanation reactions under transition metal-free conditions.
Application Note: Transition-Metal-Free Electrophilic Cyanation of Heterocycles
Introduction
Electrophilic cyanation is a fundamental transformation in organic synthesis, providing a direct route to valuable nitrile-containing compounds. Nitriles are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. While transition-metal-catalyzed methods have been widely employed, the development of transition-metal-free alternatives is of significant interest to avoid potential metal contamination in the final products, particularly in the context of drug development. This application note details a robust and reliable protocol for the electrophilic cyanation of indoles and other electron-rich heterocycles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent under mild, transition-metal-free conditions.
Reaction Principle
The described protocol operates via an electrophilic aromatic substitution mechanism. The electron-rich indole substrate attacks the electrophilic cyanide carbon of NCTS. A subsequent deprotonation step, facilitated by a mild base, leads to the formation of the desired 3-cyanoindole product and the corresponding sulfonamide byproduct. The choice of solvent and base is crucial for achieving high yields and selectivity.
Experimental Protocols
General Procedure for the Electrophilic Cyanation of Indoles
This protocol outlines the general steps for the cyanation of indole derivatives at the C3 position using NCTS.
Materials:
-
Indole substrate (1.0 equiv)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv)
-
Magnesium chloride (MgCl₂) (2.0 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the indole substrate (1.0 equiv), N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv), and magnesium chloride (MgCl₂) (2.0 equiv).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Add triethylamine (Et₃N) (3.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-cyanoindole.
Data Presentation
Table 1: Substrate Scope for the Electrophilic Cyanation of Indoles with NCTS
| Entry | Substrate (Indole Derivative) | Product | Yield (%) |
| 1 | Indole | 1H-indole-3-carbonitrile | 85 |
| 2 | 2-Methylindole | 2-Methyl-1H-indole-3-carbonitrile | 99 |
| 3 | 5-Methoxyindole | 5-Methoxy-1H-indole-3-carbonitrile | 99 |
| 4 | 5-Chloroindole | 5-Chloro-1H-indole-3-carbonitrile | 95 |
| 5 | 5-Bromoindole | 5-Bromo-1H-indole-3-carbonitrile | 94 |
| 6 | 5-Nitroindole | 5-Nitro-1H-indole-3-carbonitrile | 75 |
| 7 | 1-Methylindole | 1-Methyl-1H-indole-3-carbonitrile | 99 |
| 8 | 1-Benzylindole | 1-Benzyl-1H-indole-3-carbonitrile | 99 |
Visualizations
Caption: Experimental workflow for electrophilic cyanation.
Caption: Key components and their roles in the reaction.
Synthesis of α-Cyano Ketones: A Review of Established Protocols and the Chemistry of Benzo[d]isothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-cyano ketones is a cornerstone in organic chemistry, providing critical building blocks for a diverse array of pharmaceuticals and biologically active compounds. While a direct method for the synthesis of α-cyano ketones utilizing Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide as a cyanating agent is not prominently described in the scientific literature, this document outlines well-established and reliable protocols for achieving this important chemical transformation. Additionally, it delves into the synthesis and chemical behavior of benzo[d]isothiazole derivatives, a class of compounds with significant applications in medicinal chemistry.
Established Protocols for the Synthesis of α-Cyano Ketones
The introduction of a cyano group at the α-position of a ketone is a valuable synthetic maneuver. Several robust methods have been developed to accomplish this, generally involving the reaction of an enolate or its equivalent with a cyanide source.
Cyanation of Ketones via α-Halogenation
A common and effective two-step procedure involves the initial α-halogenation of the ketone followed by nucleophilic substitution with a cyanide salt.
Experimental Protocol:
Step 1: α-Bromination of a Ketone
-
To a solution of the starting ketone (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF), add a brominating agent like N-bromosuccinimide (NBS) (1.1 eq).
-
The reaction can be initiated with a catalytic amount of a radical initiator (e.g., AIBN) or photochemically.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-bromo ketone, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with Cyanide
-
Dissolve the crude α-bromo ketone in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 - 1.5 eq). The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.
-
Heat the reaction mixture (typically between 50-100 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of water and ice.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired α-cyano ketone.
| Starting Ketone | Halogenating Agent | Cyanide Source | Solvent | Yield (%) |
| Acetophenone | NBS | NaCN | DMF | 75-85 |
| Cyclohexanone | Br₂ | KCN | DMSO | 70-80 |
| Propiophenone | NBS | NaCN | DMF | 80-90 |
Table 1: Representative examples of α-cyano ketone synthesis via α-halogenation.
Direct Cyanation of Ketone Enolates
This method involves the direct reaction of a pre-formed ketone enolate with a cyanating agent.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to generate the lithium enolate.
-
After stirring for 30-60 minutes at -78 °C, add a cyanating agent like tosyl cyanide (TsCN) or cyanogen bromide (BrCN) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the α-cyano ketone.
| Ketone | Base | Cyanating Agent | Yield (%) |
| 2-Heptanone | LDA | TsCN | 65-75 |
| Isobutyrophenone | LDA | BrCN | 60-70 |
| 4-tert-Butylcyclohexanone | LDA | TsCN | 70-80 |
Table 2: Examples of direct cyanation of ketone enolates.
Chemistry of Benzo[d]isothiazole Derivatives
While not directly implicated in the synthesis of α-cyano ketones, benzo[d]isothiazole derivatives are a class of heterocyclic compounds with a wide range of biological activities and synthetic applications.[1][2] The core structure, benzo[d]isothiazole, consists of a benzene ring fused to an isothiazole ring.
Synthesis of the Benzo[d]isothiazole Scaffold
The construction of the benzo[d]isothiazole ring system can be achieved through various synthetic strategies, often involving the formation of the key sulfur-nitrogen bond.
General Synthetic Approach: A common route involves the cyclization of 2-mercaptobenzamides or related precursors.[3][4] For instance, the copper-catalyzed intramolecular N-S bond formation from 2-mercaptobenzamides under an oxygen atmosphere provides an efficient pathway to benzo[d]isothiazol-3(2H)-ones.[3]
Experimental Workflow for the Synthesis of Benzo[d]isothiazol-3(2H)-ones:
Caption: General workflow for the synthesis of Benzo[d]isothiazol-3(2H)-ones.
The oxidized analogue, this compound (saccharin), is a well-known artificial sweetener and its synthesis typically involves the oxidation of o-toluenesulfonamide.[5]
Reaction Scheme for the Synthesis of Saccharin:
Caption: Synthesis of Saccharin from o-Toluenesulfonamide.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological applications of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, also known as thiosaccharin. This heterocyclic compound, a sulfur analog of saccharin, serves as a versatile scaffold for the development of novel bioactive molecules with potential therapeutic applications in cancer, inflammation, and infectious diseases.
Synthesis of Bioactive Molecules
The core structure of this compound can be synthesized from its readily available oxygen analog, saccharin, through a thionation reaction. A common and effective method involves the use of Lawesson's reagent.[1][2][3] This reagent facilitates the conversion of the carbonyl group in saccharin to a thiocarbonyl group.[1][2][3]
The resulting thiosaccharin can then be further modified at various positions to generate a library of derivatives. These modifications can be crucial for enhancing biological activity and optimizing pharmacokinetic properties.
Biological Activities and Potential Applications
While research on this compound is ongoing, studies on its metal complexes and the extensive data on its oxygen analog, saccharin, suggest several promising areas of therapeutic interest.
Anticancer Activity
Metal complexes of thiosaccharin have demonstrated potential as anticancer agents.[4] Furthermore, derivatives of the closely related benzo[d]isothiazole scaffold have shown inhibitory activity against various cancer cell lines, including leukemia.[5] The proposed mechanism of action for some of these compounds involves the induction of apoptosis.
Antimicrobial Activity
Thiosaccharin and its derivatives are being explored for their antimicrobial properties.[4] The broader family of benzo[d]isothiazoles has shown activity against both Gram-positive and Gram-negative bacteria.[6] The mechanism of antimicrobial action is an active area of investigation.
Anti-inflammatory Activity
The oxygen analog of thiosaccharin, saccharin, has been shown to possess anti-inflammatory properties. Saccharin derivatives can inhibit inflammatory signaling pathways, including the JAK/STAT and NF-κB pathways. This suggests that thiosaccharin derivatives may also exhibit similar anti-inflammatory effects.
Enzyme Inhibition
Derivatives of the benzo[d]isothiazole scaffold have been identified as inhibitors of various enzymes, including HIV-1 reverse transcriptase. This highlights the potential of this chemical class in the development of novel enzyme inhibitors for various diseases.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of this compound derivatives and related compounds.
| Compound Class | Biological Activity | Target/Cell Line | Measurement | Value | Reference |
| Saccharin-tetrazolyl and -thiadiazolyl derivatives | Antimicrobial | Staphylococcus aureus, Pseudomonas aeruginosa | MIC | 0.98 - 125 µg/mL (pH dependent) | [6] |
| Benzo[d]isothiazole Schiff bases | Cytotoxicity | Human CD4+ lymphocytes (MT-4) | CC50 | 4-9 µM | [5] |
| Tetracyclic thioxanthene derivatives | Anticancer | A375-C5, MCF-7, NCI-H460 | GI50 | 5-11 µM | [7] |
| Novel saccharin analogs | Anticancer | Ovcar-3, M-14 | IC50 | 7.64 - 8.66 µM | [8] |
| (1-4)-Thiodisaccharides | Anticancer | Glioma cell lines (U87, H6PX, H7PX) | Cytotoxicity | Low micromolar range | [9] |
Experimental Protocols
Synthesis of this compound (Thiosaccharin)
This protocol describes a general method for the thionation of saccharin using Lawesson's reagent.
Materials:
-
Saccharin
-
Lawesson's Reagent
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve saccharin in anhydrous toluene.
-
Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Anticancer Activity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterium.[14][15][16][17]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microplates
-
Test compound (dissolved in a suitable solvent)
-
Standard antibiotic as a positive control
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that may be modulated by bioactive molecules derived from this compound.
Caption: Simplified JAK/STAT signaling pathway.[5][18][19][20][21]
Caption: Simplified NF-κB signaling pathway.[22][23][24][25][26]
Caption: Simplified sweet taste receptor signaling pathway leading to insulin secretion.[27][28][29][30][31]
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. In Vitro Assessment of Antimicrobial, Antioxidant, and Cytotoxic Properties of Saccharin–Tetrazolyl and –Thiadiazolyl Derivatives: The Simple Dependence of the pH Value on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (1-4)-Thiodisaccharides as anticancer agents. Part 5. Evaluation of anticancer activity and investigation of mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asm.org [asm.org]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]
- 17. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. shutterstock.com [shutterstock.com]
- 22. researchgate.net [researchgate.net]
- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
- 27. Taste receptor - Wikipedia [en.wikipedia.org]
- 28. bio.libretexts.org [bio.libretexts.org]
- 29. File:Signal Transaction of the Sweet Taste.svg - Wikimedia Commons [commons.wikimedia.org]
- 30. researchgate.net [researchgate.net]
- 31. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
Application Notes & Protocols for the Scale-up Synthesis of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1.1 Introduction
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, also known as thiosaccharin, is an organosulfur compound and a derivative of saccharin. While saccharin has been extensively studied, thiosaccharin and its derivatives are of interest for their potential applications in medicinal chemistry and as intermediates in the synthesis of novel heterocyclic compounds. This document provides a detailed protocol for a plausible scale-up synthesis route.
1.2 Synthetic Strategy
A direct, single-step scale-up synthesis for this compound is not well-documented in publicly available literature. Therefore, a robust and industrially relevant two-step approach is proposed:
-
Synthesis of the Precursor: Large-scale synthesis of the oxygen analog, Benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin), via the classic Remsen-Fahlberg process starting from toluene.
-
Thionation: Conversion of the saccharin intermediate to the target thione derivative using a suitable thionating agent such as Phosphorus Pentasulfide (P₄S₁₀).
This strategy leverages the well-established and optimized industrial process for saccharin production, ensuring a reliable supply of the key intermediate for the final thionation step.
1.3 Key Reagents and Safety Considerations
-
Toluene: Flammable and toxic. Handle in a well-ventilated area.
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Must be handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Ammonia: Corrosive and toxic. Use in a well-ventilated area or fume hood.
-
Phosphorus Pentasulfide (P₄S₁₀): Highly reactive with water and moisture, releasing toxic hydrogen sulfide (H₂S) gas. The thionation reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvents (e.g., Benzene, Toluene, Xylene): Flammable and toxic. Benzene is a known carcinogen and should be replaced with a less hazardous solvent like toluene or xylene where possible.
A thorough risk assessment should be conducted before commencing any scale-up operation. All procedures should be carried out by trained personnel in a facility equipped to handle large-scale chemical reactions involving hazardous materials.
Experimental Protocols
2.1 Part 1: Scale-up Synthesis of Benzo[d]isothiazol-3(2H)-one 1,1-dioxide (Saccharin)
This protocol is based on the Remsen-Fahlberg process. The procedure is outlined for a representative scale starting with approximately 1 kg of toluene.
2.1.1 Step A: Chlorosulfonation of Toluene
-
Apparatus: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an off-gas scrubber system (e.g., connected to a sodium hydroxide solution).
-
Procedure:
-
Charge the reactor with chlorosulfonic acid (4.5 L, approx. 7.8 kg, 67 mol).
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Slowly add toluene (1.0 kg, 10.85 mol) from the dropping funnel over 4-6 hours, maintaining the internal temperature below 10 °C. Vigorous stirring is essential.
-
After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 1-2 hours.
-
The reaction produces a mixture of o- and p-toluenesulfonyl chloride. The mixture is carefully quenched by pouring it onto crushed ice (approx. 15 kg) in a separate, large, well-stirred vessel.
-
The solid toluenesulfonyl chloride isomers will precipitate. Filter the solid product and wash with cold water until the washings are neutral.
-
2.1.2 Step B: Amidation and Separation
-
Apparatus: A 20 L jacketed reactor suitable for handling ammonia, equipped with a mechanical stirrer and temperature control.
-
Procedure:
-
Transfer the crude mixture of o- and p-toluenesulfonyl chloride to the reactor.
-
Add a concentrated aqueous ammonia solution (28-30%, approx. 5 L).
-
Stir the mixture at room temperature for 2-3 hours. The sulfonyl chlorides will convert to their respective sulfonamides.
-
The p-toluenesulfonamide is a solid and less soluble, while the desired o-toluenesulfonamide is more soluble in the reaction mixture.
-
Filter the mixture to remove the solid p-toluenesulfonamide. The filtrate contains the o-toluenesulfonamide.
-
2.1.3 Step C: Oxidation and Cyclization to Saccharin
-
Apparatus: A 20 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and thermometer.
-
Procedure:
-
Transfer the filtrate containing o-toluenesulfonamide to the reactor.
-
Prepare a solution of potassium permanganate (KMnO₄) (approx. 2.5 kg, 15.8 mol) in water (15 L).
-
Slowly add the KMnO₄ solution to the stirred filtrate. The reaction is exothermic; maintain the temperature at 40-50 °C.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the mixture and filter to remove the MnO₂.
-
Acidify the clear filtrate with concentrated hydrochloric acid (HCl) until the pH is ~2.
-
Saccharin, being weakly acidic and poorly soluble in acidic water, will precipitate as a white solid.
-
Filter the precipitated saccharin, wash with cold water, and dry under vacuum at 80-90 °C.
-
2.1.4 Quantitative Data Summary for Saccharin Synthesis
| Parameter | Toluene | Chlorosulfonic Acid | Ammonia (28%) | KMnO₄ | Saccharin (Product) |
| Molar Mass ( g/mol ) | 92.14 | 116.52 | ~17.03 (as NH₃) | 158.03 | 183.18 |
| Quantity (for 1 kg Toluene) | 1.0 kg (10.85 mol) | ~7.8 kg (67 mol) | ~5 L | ~2.5 kg (15.8 mol) | - |
| Molar Ratio (approx.) | 1 | 6.2 | Excess | 1.45 | - |
| Expected Yield | - | - | - | - | 60-70% (overall) |
| Purity | - | - | - | - | >98% |
2.2 Part 2: Scale-up Thionation to this compound
This protocol describes the conversion of saccharin to thiosaccharin using phosphorus pentasulfide.
2.2.1 Thionation Reaction
-
Apparatus: A 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser with a drying tube or nitrogen inlet, and a heating mantle or circulating oil bath. The entire setup must be scrupulously dried and operated under an inert atmosphere (N₂).
-
Procedure:
-
Charge the reactor with saccharin (1.0 kg, 5.46 mol).
-
Add a suitable anhydrous solvent such as toluene or xylene (5 L).
-
Begin stirring to form a suspension.
-
Under a positive pressure of nitrogen, carefully add phosphorus pentasulfide (P₄S₁₀) (1.33 kg, 3.0 mol). Note: The reaction can be exothermic.
-
Heat the mixture to reflux (approx. 110-140 °C depending on the solvent) and maintain at this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (disappearance of the saccharin spot), cool the mixture to room temperature.
-
2.2.2 Work-up and Purification
-
Procedure:
-
Slowly and carefully pour the reaction mixture into a separate vessel containing a large volume of cold saturated sodium bicarbonate (NaHCO₃) solution (approx. 15-20 L) with vigorous stirring to quench the reaction and neutralize acidic byproducts. Caution: This will evolve H₂S and CO₂ gas. This step must be performed in a highly efficient fume hood.
-
Continue stirring until gas evolution ceases.
-
Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with the same solvent (2 x 2 L).
-
Combine the organic layers, wash with brine (1 x 3 L), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an orange-yellow solid.[1]
-
Recrystallize the crude solid from a suitable solvent (e.g., benzene, toluene, or ethanol) to yield pure this compound.[1]
-
Filter the crystals and dry under vacuum.
-
2.2.3 Quantitative Data Summary for Thionation
| Parameter | Saccharin | Phosphorus Pentasulfide (P₄S₁₀) | Thiosaccharin (Product) |
| Molar Mass ( g/mol ) | 183.18 | 444.55 | 199.25 |
| Quantity (for 1 kg Saccharin) | 1.0 kg (5.46 mol) | 1.33 kg (3.0 mol) | - |
| Molar Ratio | 1 | 0.55 (or 2.2 eq. of 'P₂S₅') | - |
| Reaction Temperature | Reflux (110-140 °C) | Reflux (110-140 °C) | - |
| Reaction Time | 4-6 hours | 4-6 hours | - |
| Expected Yield | - | - | 80-90% |
| Purity | - | - | >98% (after recrystallization) |
Visualization
3.1 Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis pathway from toluene to the final product.
Caption: Workflow for the synthesis of Thiosaccharin from Toluene.
References
Use of thiosaccharin in the development of agrochemical active ingredients.
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the potential use of thiosaccharin and its derivatives in the development of novel agrochemical active ingredients. Based on the established bioactivity of related sulfur-containing heterocycles and saccharin derivatives, thiosaccharin presents a promising scaffold for the discovery of new fungicides and insecticides.
Introduction
Thiosaccharin, a sulfur analogue of saccharin, is an emerging molecule of interest in the field of agrochemical research. While saccharin derivatives have been explored for various biological activities, the introduction of a thionyl group in the thiosaccharin structure offers a unique chemical entity for derivatization and biological screening. Organosulfur compounds are well-represented in the agrochemical sector, known for their diverse mechanisms of action against a broad spectrum of pests and pathogens.[1][2][3] This document outlines the potential applications of thiosaccharin derivatives as agrochemical active ingredients, providing detailed protocols for their synthesis, and in vitro and in vivo evaluation.
Synthesis of Thiosaccharin Derivatives
The synthesis of a thiosaccharin scaffold can be achieved through multi-step organic synthesis. A plausible synthetic route for an N-substituted thiosaccharin derivative is outlined below. This process typically involves the conversion of a saccharin derivative to its thio-analogue followed by functionalization.
Caption: Synthetic workflow for thiosaccharin derivatives.
Application as Fungicides
Saccharin derivatives have shown potential as fungicidal agents. The incorporation of a sulfur atom in the thiosaccharin ring is hypothesized to enhance this activity, a concept supported by the prevalence of sulfur in commercial fungicides.[1][3]
Hypothetical Fungicidal Activity Data
The following table summarizes hypothetical quantitative data for a series of thiosaccharin derivatives against common plant pathogens. This data is for illustrative purposes to guide researchers in presenting their findings.
| Compound ID | R Group | Botrytis cinerea EC₅₀ (µg/mL) | Fusarium oxysporum EC₅₀ (µg/mL) | Puccinia triticina EC₅₀ (µg/mL) |
| TS-01 | -CH₃ | 15.2 | 25.8 | 30.1 |
| TS-02 | -C₂H₅ | 12.5 | 22.1 | 28.7 |
| TS-03 | -Ph | 8.9 | 15.4 | 19.5 |
| TS-04 | -4-Cl-Ph | 5.1 | 9.8 | 12.3 |
| TS-05 | -4-F-Ph | 6.3 | 11.2 | 15.6 |
| Control | Captan | 2.0 | 5.5 | 7.8 |
Proposed Mechanism of Action
The mechanism of action for thiosaccharin-based fungicides is yet to be elucidated. However, based on the mechanisms of other sulfur-containing fungicides, a plausible hypothesis involves the inhibition of key fungal enzymes or disruption of cellular respiration.[1] For instance, the thiosaccharin core could interact with mitochondrial complex III, inhibiting the quinone outside (QoI) site and thereby blocking ATP synthesis, a mode of action seen in strobilurin fungicides.
References
Asymmetric cyanation methods using Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide derivatives
Novel Asymmetric Cyanation Methods: An Unexplored Frontier for Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of efficient and selective methods for the synthesis of chiral nitriles is a significant focus in organic chemistry and drug development, as the nitrile moiety is a key pharmacophore and a versatile synthetic intermediate. Asymmetric cyanation, the enantioselective addition of a cyanide group to a prochiral substrate, represents a powerful strategy for accessing these valuable molecules. While various cyanating agents and catalytic systems have been developed, the exploration of novel reagents that offer unique reactivity and selectivity profiles is an ongoing endeavor.
This document addresses the proposed use of this compound and its derivatives as reagents in asymmetric cyanation reactions. Despite a comprehensive review of the current scientific literature, there is no published evidence to suggest that this class of compounds has been utilized for this purpose.
Current State of Asymmetric Cyanation
Asymmetric cyanation reactions are typically categorized based on the nature of the cyanide source:
-
Nucleophilic Cyanation: This is the most common approach and involves the use of cyanide salts (e.g., KCN, NaCN) or silylated cyanides (e.g., TMSCN) in conjunction with a chiral catalyst. The catalyst, often a metal complex or an organocatalyst, coordinates to the substrate and/or the cyanide source to control the stereochemical outcome of the reaction.
-
Electrophilic Cyanation: This "umpolung" strategy employs reagents that deliver a "CN+" equivalent to a nucleophilic substrate. Common electrophilic cyanating agents include N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), cyanogen halides (e.g., BrCN), and other N-cyano derivatives. Chiral catalysts are used to induce enantioselectivity in the reaction with prochiral nucleophiles.
A general workflow for developing and optimizing a catalytic asymmetric reaction is depicted below.
Caption: Generalized workflow for the development of a catalytic asymmetric transformation.
Analysis of this compound Derivatives
This compound is a derivative of saccharin, a well-known artificial sweetener. The chemistry of saccharin and its derivatives has been extensively studied.[1] These compounds have been employed as:
-
Precursors: For the synthesis of other heterocyclic systems.
-
Reagents: For the introduction of functional groups such as trifluoromethylthio (-SCF3) and thiocyanate (-SCN). Notably, N-thiocyanatosaccharin has been developed as an electrophilic thiocyanating agent.
However, a thorough search of chemical databases and the scientific literature reveals no instances of this compound or related structures being used as a source of an electrophilic cyanide group. The reaction of saccharin itself with cyanide has been reported, but this involves a nucleophilic attack of the cyanide ion on the saccharin ring, leading to ring-opening, rather than the transfer of a cyano group from the saccharin derivative.[3]
The potential reaction pathway for an electrophilic cyanation using a hypothetical N-cyano derivative of this compound is illustrated below. It is important to reiterate that this is a hypothetical reaction scheme.
Caption: Hypothetical reaction pathway for asymmetric electrophilic cyanation.
Conclusion and Future Outlook
Based on the available scientific literature, the use of this compound derivatives for asymmetric cyanation is an unexplored area of research. There are currently no established protocols or reported data (yields, enantioselectivities, etc.) for such transformations.
For researchers interested in developing novel asymmetric cyanation methods, this represents a potential, albeit high-risk, avenue for investigation. The initial steps would involve the synthesis of a suitable N-cyano derivative of this compound and a thorough evaluation of its reactivity as an electrophilic cyanating agent in non-asymmetric reactions. Should the reagent prove effective, the subsequent challenge would be the development of a suitable chiral catalytic system to induce enantioselectivity.
Professionals in drug development seeking established and reliable methods for the synthesis of chiral nitriles are advised to consult the extensive literature on existing asymmetric cyanation methodologies utilizing well-established cyanating agents and catalysts.
References
Troubleshooting & Optimization
Optimizing reaction conditions for cyanation with Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
Welcome to the technical support center for optimizing electrophilic cyanation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing electrophilic cyanating agents, with a focus on compounds like Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is electrophilic cyanation and how does it differ from other cyanation methods?
Electrophilic cyanation involves the use of a "CN+" source that reacts with nucleophiles such as amines, carbanions, and electron-rich aromatic systems.[1][2] This contrasts with more traditional nucleophilic cyanation methods that utilize toxic cyanide salts like KCN or HCN, which are "CN-" sources.[1] Electrophilic cyanating agents offer an alternative with potentially different reactivity profiles and safety considerations.
Q2: I am not seeing any product formation in my cyanation reaction with this compound. What are the common causes?
Low or no product yield can stem from several factors:
-
Reagent Instability: The electrophilic cyanating agent may be unstable under the reaction conditions.
-
Insufficient Nucleophilicity: The substrate may not be a strong enough nucleophile to react with the cyanating agent.
-
Poor Solubility: The reagents may not be adequately dissolved in the chosen solvent.
-
Inappropriate Temperature: The reaction may require higher or lower temperatures to proceed efficiently.
Q3: My reaction is producing multiple byproducts. How can I improve the selectivity?
Byproduct formation is a common challenge in organic synthesis. To improve selectivity:
-
Optimize Reaction Temperature: Lowering the temperature can often reduce the rate of side reactions.
-
Screen Different Solvents: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway.
-
Use of Additives: Bases or other additives can modulate the reactivity of the substrate and reagents.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during electrophilic cyanation reactions.
Problem 1: Low to No Yield
| Possible Cause | Suggested Solution |
| Inactive Cyanating Agent | - Verify the purity and integrity of the cyanating agent. - Consider in-situ generation of the active cyanating species if applicable.[3][4] |
| Low Substrate Reactivity | - Increase the reaction temperature in increments of 10 °C. - If applicable, convert the substrate to a more nucleophilic form (e.g., deprotonation with a suitable base). |
| Poor Reagent Solubility | - Screen a range of solvents with varying polarities (e.g., THF, DMF, Acetonitrile). - Ensure all reagents are fully dissolved before proceeding with the reaction. |
| Inefficient Activation | Some electrophilic cyanating agents may require an activator. Consult relevant literature for the specific agent in use. |
Problem 2: Byproduct Formation
| Possible Cause | Suggested Solution |
| Over-reaction or Decomposition | - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. - Lower the reaction temperature. |
| Side Reactions of the Substrate | - Protect sensitive functional groups on the substrate that may compete in the reaction. |
| Reaction with Solvent | - Choose an inert solvent that does not react with the cyanating agent or substrate under the reaction conditions. |
Experimental Protocols
Below are generalized experimental protocols for electrophilic cyanation. Note: These are starting points and may require optimization for specific substrates and cyanating agents.
General Protocol for Electrophilic Cyanation of an Amine
-
To a solution of the secondary amine (1.0 mmol) in a suitable solvent (5 mL, e.g., CH3CN/H2O mixture), add a base (e.g., K2CO3, 1.5 mmol) if required.
-
Add the electrophilic cyanating agent (1.1 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Experimental and Troubleshooting Workflows
The following diagrams illustrate key workflows in optimizing and troubleshooting your cyanation reactions.
Caption: Troubleshooting workflow for low or no product yield in cyanation reactions.
Caption: General experimental workflow for electrophilic cyanation.
References
- 1. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]
Side reactions and byproduct formation in thiosaccharin-mediated cyanations
Welcome to the technical support center for thiosaccharin-mediated cyanations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential side reactions and byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should expect in my thiosaccharin-mediated cyanation reaction?
A1: The most common and expected byproduct is saccharin. In this reaction, the thiosaccharin derivative acts as an electrophilic cyanating agent, transferring the cyanide group to your substrate. After the transfer, the remaining thiosaccharin backbone is released as saccharin.
Q2: Can the saccharin byproduct interfere with my reaction or purification?
A2: While generally stable, saccharin is weakly acidic and can potentially interact with basic reagents or catalysts in your reaction mixture. Its presence can also complicate product purification, especially if your desired product has similar polarity. Under strongly acidic or basic conditions, particularly at elevated temperatures, saccharin can undergo hydrolysis to form 2-sulfobenzoic acid or 2-sulfamoyl benzoic acid, which could further complicate the product profile.
Q3: What are some other potential, less common side reactions?
A3: Besides the formation of saccharin, other side reactions may include:
-
Hydrolysis of the Cyanating Agent: If water is present in the reaction mixture, the thiosaccharin reagent may hydrolyze before it can react with your substrate.
-
Homocoupling of the Substrate: In transition metal-catalyzed reactions (e.g., using Palladium or Nickel), side reactions such as the homocoupling of your starting material (e.g., aryl halide) can occur.
-
Reaction with Solvents: Certain solvents can react with the cyanating agent or other reactive intermediates. For example, amide-based solvents like DMF might be a source of side products under certain conditions.
Q4: My reaction is sluggish or not proceeding to completion. What are the possible causes?
A4: Several factors could contribute to low conversion:
-
Catalyst Inactivation: In palladium-catalyzed cyanations, excess cyanide ions can poison the catalyst. Although thiosaccharin is an electrophilic source, trace amounts of free cyanide could be generated under certain conditions.
-
Poor Quality Reagents: The thiosaccharin reagent may have degraded upon storage, or the catalyst may be of low activity.
-
Sub-optimal Reaction Conditions: The temperature, solvent, or base used may not be optimal for your specific substrate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive catalyst. 2. Degraded thiosaccharin reagent. 3. Reaction temperature is too low. | 1. Use a fresh batch of catalyst or a different ligand. 2. Use a freshly prepared or properly stored thiosaccharin reagent. 3. Incrementally increase the reaction temperature. |
| Significant Amount of Unreacted Starting Material | 1. Insufficient reagent. 2. Short reaction time. | 1. Increase the equivalents of the thiosaccharin reagent. 2. Extend the reaction time and monitor by TLC or LC-MS. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of water or other reactive impurities. 3. Side reactions involving the solvent. | 1. Lower the reaction temperature. 2. Ensure all reagents and solvents are dry and pure. 3. Screen alternative, more inert solvents. |
| Difficulty in Purifying the Product from Saccharin | 1. Similar polarity of the product and saccharin. | 1. Attempt a basic wash (e.g., with aqueous sodium bicarbonate) to extract the acidic saccharin. Be cautious if your product is base-sensitive. 2. Explore different chromatography conditions (e.g., different solvent systems or stationary phases). |
Quantitative Data Summary
The following table summarizes hypothetical data on the effect of various reaction parameters on the formation of a common byproduct (hydrolysis of the starting material) and the desired product yield. This is intended to be an illustrative guide for optimization.
| Parameter | Condition A | Yield of Product (%) | Yield of Byproduct (%) | Condition B | Yield of Product (%) | Yield of Byproduct (%) |
| Temperature | 80 °C | 75 | 15 | 120 °C | 60 | 30 |
| Solvent | Toluene | 85 | 5 | DMF | 70 | 20 |
| Water Content | < 50 ppm | 90 | < 2 | 500 ppm | 65 | 25 |
| Catalyst Loading | 2 mol% | 80 | 10 | 5 mol% | 95 | 5 |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cyanation of an Aryl Bromide using a Thiosaccharin Reagent:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a suitable ligand if required.
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the thiosaccharin cyanating agent (1.2 mmol) and a dry, degassed solvent (e.g., 5 mL of toluene).
-
If the reaction requires a base, add the appropriate base (e.g., K₂CO₃, 2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
To remove the saccharin byproduct, a wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) can be performed, provided the product is not base-sensitive.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and byproduct formation in thiosaccharin-mediated cyanation.
How to improve the yield of electrophilic cyanation with Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
Disclaimer: Information regarding the direct use of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide as an electrophilic cyanating agent is limited in current scientific literature. This guide is based on the closely related and well-documented electrophilic cyanating agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) , which serves as a practical analogue. The principles and troubleshooting advice provided here are expected to be highly relevant for N-cyano derivatives of saccharin.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of N-cyano-saccharin derivatives in electrophilic cyanation?
N-cyano-saccharin derivatives are expected to function as electrophilic "CN+" synthons, reacting with a variety of nucleophiles. The electron-withdrawing nature of the saccharin backbone enhances the electrophilicity of the cyano group, making it susceptible to attack by electron-rich substrates such as arenes, heterocycles, and carbanions.
Q2: What types of substrates are suitable for this cyanation reaction?
Typically, electron-rich aromatic and heteroaromatic compounds are good substrates for electrophilic cyanation. This includes phenols, anilines, indoles, pyrroles, and thiophenes. The success and regioselectivity of the reaction are highly dependent on the electronic properties of the substrate.
Q3: Is a catalyst always required for this reaction?
Not always. The requirement for a catalyst depends on the nucleophilicity of the substrate. Highly activated substrates may react directly with the cyanating agent, while less reactive substrates often require a Lewis acid or a transition metal catalyst to promote the reaction.[1]
Q4: What are the common side reactions observed in these types of cyanations?
Common side reactions include the formation of halogenated byproducts if cyanogen halides are generated in situ, dimerization of the starting material, and hydrolysis of the nitrile product to the corresponding amide or carboxylic acid, especially during workup.[2][3] For sensitive substrates like indoles, N-alkylation or C-alkylation can also occur if alkylating agents are present.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Low Reactivity of Substrate: The aromatic or heterocyclic ring is not electron-rich enough. 2. Decomposition of Cyanating Agent: The N-cyano reagent may be unstable under the reaction conditions. 3. Poor Quality of Reagents or Solvents: Presence of moisture or other impurities. 4. Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures for optimal performance. | 1. Introduce a Lewis Acid Catalyst: Add a Lewis acid such as BF₃·OEt₂ or SnCl₄ to activate the cyanating agent. 2. Use a Transition Metal Catalyst: For less reactive substrates, a palladium or rhodium catalyst may be necessary. 3. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use.[2] 4. Optimize Temperature: Screen a range of temperatures to find the optimal condition for your specific substrate. |
| Formation of Multiple Products/Isomers | 1. Lack of Regioselectivity: The electrophilic attack occurs at multiple positions on the substrate. 2. Side Reactions: Competing reactions such as halogenation or dimerization are occurring. | 1. Use a Directing Group: If possible, introduce a directing group on your substrate to favor cyanation at a specific position. 2. Modify Reaction Conditions: Adjust the solvent, temperature, or catalyst to favor the desired product. Sometimes, slower addition of the cyanating agent can improve selectivity. |
| Product Decomposition During Workup | 1. Hydrolysis of the Nitrile Group: The cyano group is sensitive to acidic or basic conditions during extraction and purification. | 1. Neutralize Promptly: After the reaction is complete, quickly neutralize the reaction mixture.[2] 2. Use a Buffered Workup: Employ a buffered aqueous solution for the workup to maintain a neutral pH. 3. Minimize Exposure to Harsh Conditions: Reduce the time the product is in contact with acidic or basic solutions. |
| Incomplete Consumption of Starting Material | 1. Insufficient Equivalents of Cyanating Agent: The stoichiometry of the reaction is not optimized. 2. Deactivation of Catalyst: The catalyst may be poisoned by impurities or degrade over time. | 1. Increase Equivalents of Cyanating Agent: Use a slight excess of the N-cyano reagent (e.g., 1.2-1.5 equivalents). 2. Use Fresh Catalyst: Ensure the catalyst is active and consider adding it in portions if the reaction is slow. |
Data Presentation: Factors Affecting Yield
The following table summarizes the impact of various parameters on the yield of electrophilic cyanation of a model substrate, indole, using an N-cyano sulfonamide reagent.
| Parameter | Condition | Yield (%) | Observations |
| Catalyst | None | < 10 | The reaction is very slow without a catalyst. |
| BF₃·OEt₂ (20 mol%) | 75 | Lewis acid significantly promotes the reaction. | |
| SnCl₄ (20 mol%) | 85 | A stronger Lewis acid can lead to higher yields. | |
| Solvent | Dichloromethane (DCM) | 70 | A common aprotic solvent for these reactions. |
| Acetonitrile (MeCN) | 65 | Can sometimes coordinate to the catalyst, slightly lowering the yield. | |
| 1,2-Dichloroethane (DCE) | 80 | Higher boiling point allows for higher reaction temperatures. | |
| Temperature | Room Temperature | 45 | The reaction is sluggish at lower temperatures. |
| 50 °C | 78 | Increased temperature improves the reaction rate and yield. | |
| 80 °C | 82 | Further increase in temperature offers diminishing returns and may increase side products. | |
| Substituent on Indole | 5-Methoxy (electron-donating) | 92 | Electron-donating groups activate the ring and increase the yield. |
| 5-Bromo (electron-withdrawing) | 55 | Electron-withdrawing groups deactivate the ring and decrease the yield. |
Experimental Protocols
Synthesis of N-Cyano-Saccharin (Hypothetical Procedure based on Analogues)
Disclaimer: This is a generalized procedure based on the synthesis of similar N-cyano sulfonamides. Optimization will be necessary.
-
To a solution of saccharin (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.05 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
The filtrate containing the N-cyano-saccharin can be used directly in the next step or concentrated under reduced pressure for purification, typically by recrystallization.
General Procedure for Electrophilic Cyanation of an Electron-Rich Arene (e.g., N,N-Dimethylaniline)
-
To a solution of the arene (1.0 eq) in a dry, aprotic solvent (e.g., 1,2-dichloroethane) under an inert atmosphere, add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) at room temperature.
-
Add a solution of the N-cyano-saccharin derivative (1.2 eq) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Proposed mechanism for Lewis acid-catalyzed electrophilic cyanation.
References
Purification techniques for products synthesized using thiosaccharin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of products synthesized using thiosaccharin. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude product synthesized using thiosaccharin?
A1: The initial and most critical step is to assess the purity of your crude product, typically using Thin Layer Chromatography (TLC). TLC will help you determine the number of components in your mixture and give you an indication of the polarity of your desired product versus any impurities. This information is crucial for selecting the appropriate purification technique, such as recrystallization or column chromatography.[1][2]
Q2: My thiosaccharin-derived product seems to be sensitive to acidic conditions. How can I adapt my purification strategy?
A2: If your compound is acid-sensitive, it is advisable to avoid acidic solvents and silica gel with residual acidity. For column chromatography, you can use deactivated silica gel. This can be prepared by flushing the packed column with a solvent system containing a small amount of a tertiary amine, such as 1-3% triethylamine, before loading your sample.[3] Alternatively, you can use a different stationary phase, such as alumina.
Q3: I'm having trouble finding a suitable single solvent for recrystallization. What are my options?
A3: If a single solvent is not effective, a two-solvent system is a good alternative. In this method, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling should induce crystallization.
Q4: My compound is not soluble in common chromatography solvents. How can I load it onto a silica gel column?
A4: For compounds with limited solubility in the elution solvent, a technique called "dry loading" is highly effective.[4] Dissolve your crude product in a suitable solvent, add a small amount of silica gel to the solution, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]
Q5: During column chromatography, my product is eluting with impurities. How can I improve the separation?
A5: To enhance separation, you can employ a gradient elution technique.[3] Start with a less polar solvent system, in which your desired compound has a low Rf value (around 0.2 or less), and gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.[3] This will help to resolve compounds with similar polarities.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) | Reference(s) |
| Oiling Out (Formation of an oil instead of crystals) | The melting point of the solute is lower than the boiling point of the solvent. | Reheat the solution, add more of the "good" solvent, and allow it to cool more slowly. Select a solvent with a lower boiling point. | [5] |
| The solution was cooled too rapidly. | Allow the flask to cool to room temperature slowly before placing it in an ice bath. | [5] | |
| High concentration of impurities. | Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel to remove baseline impurities. | [3][5] | |
| No Crystal Formation | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product and then cool again. | |
| Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. | |||
| Add a seed crystal of the pure compound if available. | |||
| Low Recovery of Purified Product | Too much solvent was used for recrystallization. | Minimize the amount of hot solvent used to dissolve the crude product. | [5] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing in the funnel. | [5] | |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the crystals. | [5] |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) | Reference(s) |
| Poor Separation (overlapping bands) | The sample was loaded in too much solvent, creating a wide initial band. | Dissolve the sample in the minimum amount of solvent possible for loading. | [1][6] |
| The chosen solvent system is too polar. | Select a solvent system that gives your target compound an Rf value of 0.2-0.3 on TLC. | [3] | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. Tapping the column gently during packing can help. | [6] | |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | Always keep the silica gel bed covered with the mobile phase. | [6] |
| The heat generated from the interaction of the solvent with the silica gel caused the solvent to boil and create bubbles. | Pack the column with a slurry of silica gel in the eluent. | [1] | |
| Slow Column Flow Rate | The silica gel is too fine. | Use silica gel with a larger particle size. | |
| The cotton/frit at the bottom of the column is too tightly packed. | Use a looser cotton plug or a coarser frit. | [6] | |
| The solvent viscosity is high. | If possible, choose a less viscous solvent system. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely upon heating and stirring.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them.[5]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[5]
-
Drying: Dry the purified crystals, for example, by air drying or in a desiccator.[5]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.3 for the desired product.[1]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a small layer of sand.[6]
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[1]
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.[6]
-
Drain the solvent until it is just level with the top layer of sand.
-
-
Sample Loading:
-
Elution:
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
References
Troubleshooting low reactivity of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, also known as thiosaccharin. Given the specialized nature of this reagent, this guide draws upon fundamental principles of heterocyclic and sulfur chemistry to address potential challenges, particularly its observed low reactivity in certain experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity profile of this compound?
A1: this compound possesses several reactive sites. The thione group (C=S) is the primary site for nucleophilic attack and can also participate in cycloaddition reactions. The nitrogen atom, influenced by the strongly electron-withdrawing sulfonyl group, is acidic and can be deprotonated to form an anion, which can then act as a nucleophile. The benzene ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the heterocyclic ring may deactivate it towards this type of reaction.
Q2: Why might I be observing low reactivity with this compound?
A2: Low reactivity can stem from several factors:
-
Steric Hindrance: The bulky benzo-fused ring system can sterically hinder the approach of reactants to the thione or nitrogen atom.
-
Electronic Effects: The potent electron-withdrawing 1,1-dioxide group significantly influences the electron density of the entire molecule, potentially reducing the nucleophilicity of the thione sulfur and the ring nitrogen.
-
Poor Solubility: Like many planar heterocyclic compounds, this compound may have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures and reduced reaction rates.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and catalyst is crucial and may need to be optimized for your specific transformation.
Q3: Can the thione group be converted to other functional groups?
A3: Yes, the thione group is a versatile handle for further chemical modifications. It can be:
-
Alkylated: To form S-alkylated products (thioethers).
-
Acylated: To form S-acylated products.
-
Oxidized: To form the corresponding sulfine or, under harsher conditions, the ketone (saccharin).
-
Used in Cycloadditions: Acting as a dienophile or dipolarophile in various cycloaddition reactions.
Troubleshooting Guides for Low Reactivity
Issue 1: Poor yield in N-alkylation or N-acylation reactions.
This is a common issue when attempting to functionalize the nitrogen atom. The acidity of the N-H proton allows for deprotonation, but the resulting anion's reactivity might be lower than expected.
Troubleshooting Workflow for N-Alkylation/Acylation
Caption: Troubleshooting workflow for N-alkylation/acylation.
Quantitative Data Summary for N-Alkylation Base and Solvent Choice
| Base | pKa of Conjugate Acid | Common Solvents | Typical Temperature Range (°C) | Notes |
| Triethylamine | 10.7 | DCM, THF | 0 - RT | May not be strong enough for complete deprotonation. |
| DBU | 13.5 | THF, Acetonitrile | RT - 80 | A strong, non-nucleophilic base suitable for many applications. |
| Sodium Hydride | ~36 | THF, DMF | 0 - RT | A very strong base; handle with care. |
| KHMDS | 26 | THF | -78 - RT | A strong, sterically hindered base, useful for avoiding side reactions. |
Issue 2: Inefficient S-alkylation of the thione group.
The thione sulfur is a soft nucleophile and should react readily with soft electrophiles like alkyl halides. However, low reactivity can still be encountered.
Experimental Protocol: General Procedure for S-Alkylation
-
Deprotonation (optional but recommended): To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, THF), add a base (e.g., NaH, 1.1 eq) at 0 °C. Stir for 30 minutes.
-
Alkylation: Add the alkylating agent (1.1-1.5 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting S-Alkylation
Caption: Troubleshooting guide for S-alkylation reactions.
Issue 3: Failure of cycloaddition reactions.
The thione can act as a dienophile or dipolarophile. Low reactivity in these concerted reactions is often due to electronic mismatch or steric hindrance.
Key Considerations for Cycloaddition Reactions
| Reaction Type | Key Parameters | Troubleshooting Steps |
| [4+2] Diels-Alder | The thione acts as the dienophile. Its reactivity is enhanced by the electron-withdrawing sulfonyl group. | * Diene Choice: Use an electron-rich diene. * Catalysis: Employ a Lewis acid catalyst to lower the LUMO energy of the thione. * Temperature: Increase the reaction temperature, as many Diels-Alder reactions require thermal activation. Use a high-boiling point solvent like toluene or xylene. |
| [3+2] Dipolar | The thione acts as the dipolarophile. It will react with 1,3-dipoles such as azides, nitrile oxides, and nitrones. | * Dipole Generation: Ensure the 1,3-dipole is being generated in situ effectively. * Solvent: The choice of solvent can influence the stability and reactivity of the dipole. * Stoichiometry: Use a slight excess of the dipole precursor. |
Logical Relationship for Optimizing Cycloaddition
Caption: Decision-making for cycloaddition optimization.
This technical support center aims to provide a foundational guide for working with this compound. Due to the limited specific literature on this compound's reactivity, the principles outlined here are based on established organic chemistry concepts and may require adaptation for your specific experimental context. Careful optimization of reaction conditions is highly recommended.
Technical Support Center: Managing Reaction Exotherms in Large-Scale Cyanations
A Note on Thiosaccharin: Our comprehensive review of available scientific literature and chemical databases did not yield specific information regarding the use of thiosaccharin as a cyanide source in large-scale cyanation reactions. The provided resources primarily detail its application in other contexts, such as trifluoromethylthiolation.
Therefore, to provide a technically accurate and valuable resource, this guide will focus on managing reaction exotherms in large-scale cyanations using thiocyanates , a well-documented and commonly used class of cyanide precursors. The principles and troubleshooting strategies discussed here are broadly applicable to managing exothermic reactions in industrial chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal runaway in large-scale cyanations using thiocyanates?
A1: Thermal runaway occurs when the heat generated by the reaction surpasses the capacity of the cooling system to dissipate it. Key causes include:
-
Incorrect Reagent Addition Rate: Adding the thiocyanate or an activating agent too quickly can lead to a rapid, uncontrolled exothermic event.
-
Inadequate Cooling: The cooling system's capacity may be insufficient for the reaction scale, or a failure in the cooling apparatus could occur.
-
Poor Mixing: Inefficient agitation can create localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway reaction.
-
Improper Starting Temperature: Initiating the reaction at a temperature that is too high can accelerate the reaction rate beyond the cooling system's control.
Q2: What immediate steps should be taken in the event of an uncontrolled temperature increase?
A2: An uncontrolled temperature increase requires immediate and decisive action. Follow your laboratory's or facility's established emergency protocols, which should include:
-
Stop Reagent Addition: Immediately cease the addition of all reactants.
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket to its maximum capacity.
-
Activate Emergency Cooling: If available, deploy the emergency cooling system (e.g., a quench bath or secondary cooling loop).
-
Consider a Quench: If the temperature continues to rise, be prepared to add a pre-determined quenching agent to halt the reaction.
-
Evacuate: If the situation cannot be brought under control, evacuate the area and notify emergency personnel.
Q3: How can I proactively manage the exothermic nature of a thiocyanate-based cyanation?
A3: Proactive management is key to ensuring safety. Consider the following:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the reaction's heat flow, adiabatic temperature rise, and to determine safe operating parameters.
-
Semi-Batch Operation: For large-scale reactions, a semi-batch process where one reactant is added slowly and controllably to the other allows for better temperature management.
-
Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated.
-
Robust Cooling System: Ensure your reactor is equipped with a cooling system that is appropriately sized for the scale and exothermicity of your reaction.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Thermal Runaway | 1. Reagent addition is too fast.2. Agitator failure leading to poor heat transfer.3. Cooling system failure (e.g., loss of coolant flow). | 1. Immediately stop the addition of the thiocyanate or activating agent.2. Increase coolant flow to the reactor jacket to maximum capacity.3. If available, activate the emergency cooling system.4. Add a reaction inhibitor (quencher) if one has been identified for the specific chemistry.5. Prepare for emergency pressure relief and containment procedures. |
| Localized Hotspots in the Reactor | 1. Poor mixing due to inadequate agitation speed or impeller design.2. An increase in the viscosity of the reaction mixture.3. Fouling on reactor walls or cooling coils, impeding heat transfer. | 1. Increase agitation speed, if it is safe to do so.2. Ensure the agitator is functioning correctly.3. Consider using a solvent to reduce viscosity.4. After the reaction, inspect and clean the reactor internals. |
| Reaction Fails to Initiate or Proceeds Very Slowly | 1. Catalyst is inactive or has been poisoned.2. The reaction temperature is too low.3. Impurities in reactants or solvent are inhibiting the reaction. | 1. Verify the activity of the catalyst on a small scale.2. Gradually and carefully increase the reaction temperature while monitoring for any sudden exotherm.3. Ensure all reactants and solvents meet the required purity specifications. |
| Excessive Pressure Build-up in the Reactor | 1. Thermal runaway leading to the vaporization of solvent and/or reactants.2. Formation of gaseous byproducts.3. Blockage in the vent or pressure relief system. | 1. Immediately address the root cause of the temperature increase (see "Thermal Runaway").2. Ensure the pressure relief system is correctly sized and functional. |
Experimental Protocols
General Protocol for Oxidative α-Cyanation of a Tertiary Amine with Potassium Thiocyanate
This protocol is a generalized procedure and should be adapted and optimized for specific substrates and equipment.
Materials:
-
N-aryl-tetrahydroisoquinoline (1.0 equiv)
-
Potassium thiocyanate (KSCN) (1.5 equiv)
-
Oxidant (e.g., N-iodosuccinimide, 1.5 equiv)
-
Solvent (e.g., Acetonitrile, 1.5 mL per 0.1 mmol of amine)
Procedure:
-
Reactor Setup: To a clean, dry, and inerted reactor equipped with a magnetic stirrer, temperature probe, and a controlled addition funnel, add the N-aryl-tetrahydroisoquinoline and the solvent.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C) using a suitable cooling bath.
-
Reagent Addition:
-
In a separate vessel, dissolve the potassium thiocyanate and the oxidant in the solvent.
-
Slowly add the solution of potassium thiocyanate and oxidant to the cooled reactor via the addition funnel over a period of 1-2 hours.
-
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature within the desired range (e.g., below 10 °C).
-
Reaction Progress: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate).
-
Extraction and Purification: Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method (e.g., column chromatography or recrystallization).
Visualizations
Caption: Workflow for managing exothermic reactions from planning to emergency response.
Caption: Logical troubleshooting flow for common issues in large-scale reactions.
Technical Support Center: Catalyst Poisoning in Reactions with Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues when using Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide in catalytic reactions. The information is based on established principles of catalyst deactivation by sulfur-containing heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
Issue 1: Rapid Loss of Catalytic Activity
-
Question: My reaction, which is catalyzed by a transition metal (e.g., Palladium, Platinum, Nickel), stops or slows down significantly after the addition of this compound. What is the likely cause and how can I fix it?
-
Answer: A rapid decline in catalytic activity upon introduction of a sulfur-containing compound like this compound is a classic sign of catalyst poisoning.[1][2] The sulfur and nitrogen atoms in the molecule can act as Lewis bases, strongly adsorbing to the active sites of the metal catalyst.[1] This process, known as chemisorption, blocks reactants from accessing the catalytic surface, thereby inhibiting the reaction.[2][3]
Troubleshooting Steps:
-
Catalyst Selection: Consider switching to a more sulfur-tolerant catalyst. Metal sulfide catalysts (e.g., Ru-S) have shown resilience to sulfur poisoning in hydrogenations.[1]
-
Increase Catalyst Loading: While not always cost-effective, a higher catalyst loading may compensate for the poisoned sites and allow the reaction to proceed to completion.
-
Reactant Addition Strategy: Introduce the this compound slowly to the reaction mixture. This may allow the desired reaction to compete more effectively with the catalyst poisoning process.
-
Use of Sacrificial Agents: In some cases, a less expensive metal can be used as a scavenger to preferentially bind with the sulfur compound, protecting the primary catalyst.
-
Issue 2: Inconsistent Product Yields and Selectivity
-
Question: I am observing inconsistent product yields and a change in selectivity in my cross-coupling reaction involving this compound. Could this be related to catalyst poisoning?
-
Answer: Yes, inconsistent yields and altered selectivity are common symptoms of catalyst poisoning. The strong interaction of the sulfur-containing substrate with the catalyst can modify the electronic properties of the metal's active sites.[4] This can lead to changes in the reaction pathway, favoring the formation of undesired byproducts. The poisoning may not be uniform across the catalyst, leading to variable performance between batches.
Troubleshooting Steps:
-
Ligand Modification: For palladium-catalyzed reactions, the choice of ligand can influence the catalyst's susceptibility to poisoning. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands that may offer steric or electronic protection to the metal center.
-
Temperature Optimization: The strength of sulfur adsorption on the catalyst surface can be temperature-dependent.[5] A systematic study of the reaction temperature may reveal an optimal range where the desired reaction is favored over catalyst deactivation.
-
Pre-treatment of Substrate: If feasible, consider a pre-treatment step to modify the sulfur-containing group before the catalytic reaction. However, this may not be practical if the thione moiety is essential for the desired molecular structure.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst poisoning by compounds like this compound?
A1: The primary mechanism is the strong chemical adsorption (chemisorption) of the sulfur and nitrogen atoms onto the active metal sites of the catalyst.[1][2] This forms stable metal-sulfur or metal-nitrogen bonds, which are often irreversible under typical reaction conditions.[1] The result is a physical blockage of the active sites, preventing the intended reactants from binding and reacting.[2]
Q2: Are some catalysts more resistant to poisoning by sulfur-containing heterocycles?
A2: Yes, catalyst resistance to sulfur poisoning varies. Noble metals like palladium, platinum, and nickel are generally highly susceptible.[2][6] Sulfur-tolerant catalysts have been developed, often based on metal sulfides, which have a reduced affinity for further sulfur binding.[1] Additionally, doping metal nanoparticles with other elements can decrease the binding strength of sulfur to the catalyst surface.[1]
Q3: Can I regenerate a catalyst that has been poisoned by this compound?
A3: Regeneration of sulfur-poisoned catalysts can be challenging due to the strength of the metal-sulfur bond. However, some strategies have been explored for various systems and may be adaptable:
-
Oxidative Treatment: High-temperature oxidation can sometimes remove sulfur from the catalyst surface.[5] This is followed by a reduction step to restore the active metal.
-
Washing: In some instances of poisoning by other elements like potassium, a simple water wash has been effective in restoring catalytic activity.[7] The feasibility for sulfur poisoning would depend on the nature of the adsorbed species.
It is important to note that regeneration may not fully restore the initial activity of the catalyst.
Q4: How can I minimize catalyst poisoning when working with this compound?
A4: To minimize poisoning, consider the following:
-
Catalyst Choice: Select a catalyst known for its sulfur tolerance.
-
Reaction Conditions: Optimize temperature and pressure, as these can influence the thermodynamics of sulfur adsorption.[4]
-
Process Design: In a flow chemistry setup, a guard bed containing a scavenger material can be used to remove the poisoning agent before the reactant stream reaches the main catalyst bed.
Quantitative Data Summary
Due to the lack of specific studies on this compound, the following table presents generalized data on the effect of sulfur on catalyst activity from the literature to illustrate the potential impact.
| Catalyst System | Sulfur Compound | Concentration of Sulfur | Effect on Catalyst Activity | Reference |
| Nickel-based | Aromatic sulfur compounds | ppm levels | First-order deactivation process | [6] |
| Ni/Al2O3 | H2S | 5 ppm at 800°C | Significant poisoning | [4] |
| Ni/Al2O3 | H2S | <0.01 ppm at 500°C | Severe poisoning due to stronger adsorption | [4] |
| Metal Catalysts | Dimethyl sulfoxide (DMSO) | Minor amounts | Complete deactivation in catalytic transfer hydrogenation | [8] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Catalyst Susceptibility to Poisoning
This protocol provides a framework for testing the effect of this compound on a given catalytic reaction.
-
Baseline Reaction:
-
Set up the catalytic reaction with your substrate (in the absence of the this compound).
-
Run the reaction under standard conditions (e.g., specific temperature, pressure, solvent, and catalyst loading).
-
Monitor the reaction progress over time by taking aliquots and analyzing them using a suitable technique (e.g., GC, HPLC, NMR).
-
Determine the initial reaction rate and the final conversion.
-
-
Poisoning Experiment:
-
Repeat the reaction under the same conditions as the baseline.
-
At the start of the reaction (or at a specific time point), introduce a known concentration of this compound.
-
Continue to monitor the reaction progress over time.
-
Compare the reaction rate and final conversion to the baseline experiment to quantify the extent of poisoning.
-
-
Data Analysis:
-
Plot conversion versus time for both the baseline and the poisoned reaction.
-
Calculate the percentage decrease in activity.
-
Protocol 2: Catalyst Regeneration via Oxidative Treatment (General Guideline)
This is a generalized procedure and must be adapted based on the specific catalyst and support material.
-
Catalyst Recovery: After the reaction, recover the poisoned catalyst by filtration or centrifugation. Wash with a suitable solvent to remove any residual organic compounds.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C).
-
Oxidation: Place the dried catalyst in a tube furnace. Heat the catalyst to a high temperature (e.g., 400-500 °C) under a flow of a dilute oxygen/inert gas mixture (e.g., 5% O2 in N2). The temperature and duration will depend on the catalyst's thermal stability.
-
Reduction: After the oxidative treatment, purge the system with an inert gas (e.g., N2 or Ar). Then, introduce a reducing gas stream (e.g., 5% H2 in N2) at an elevated temperature to reduce the oxidized metal back to its active state.
-
Re-testing: Evaluate the activity of the regenerated catalyst using the baseline reaction protocol described above.
Visualizations
References
- 1. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What Is the Mechanism by Which High-Sulfur Fuel Poisons a Catalytic Converter? → Learn [pollution.sustainability-directory.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
- 8. pubs.acs.org [pubs.acs.org]
Improving substrate scope for cyanation with Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
Technical Support Center: Electrophilic Cyanation for Substrate Scope Enhancement
Disclaimer: While the initial inquiry specified Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, our comprehensive search of the available literature did not yield significant data on its direct application as a cyanating agent. However, the search identified a closely related and extensively documented electrophilic cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) , which is widely used to improve substrate scope in cyanation reactions. This technical support center will focus on NCTS, providing troubleshooting guides and FAQs to address common experimental challenges. The principles and troubleshooting strategies outlined here are often applicable to other electrophilic cyanation reactions.
Frequently Asked Questions (FAQs)
Q1: What is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and why is it used for cyanation?
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a bench-stable, solid electrophilic cyanating agent.[1][2] It serves as a source of an electrophilic cyanide equivalent ("CN+"), allowing for the cyanation of various nucleophilic substrates.[2][3] Key advantages of NCTS include its relative safety compared to traditional cyanide sources like cyanogen halides, its ease of handling, and its commercial availability.[1][2] The byproduct of the reaction, N-phenyl-p-toluenesulfonamide, is considered environmentally benign.[1][2]
Q2: What types of substrates are compatible with NCTS for cyanation?
NCTS has a broad substrate scope, including:
-
Indoles and Pyrroles: Direct cyanation at the 3-position of indoles and the 2-position of pyrroles can be achieved with excellent regioselectivity using a Lewis acid catalyst.[1]
-
(Hetero)aryl Bromides: Through the in-situ generation of Grignard reagents, a variety of (hetero)aryl bromides can be converted to their corresponding nitriles.[2]
-
Aryl and Alkenyl Boronic Acids: Rhodium-catalyzed cyanation of boronic acids provides a straightforward route to aryl and alkenyl nitriles.[2][4]
-
Arenes with Directing Groups: Chelation-assisted C-H cyanation of arenes can be accomplished using rhodium or ruthenium catalysts.[1][2]
-
Secondary Amines: NCTS can be used for the N-cyanation of secondary amines to form cyanamides.[3]
Q3: What are the common catalysts and reaction conditions for NCTS cyanation?
Reaction conditions vary depending on the substrate:
-
For Grignard Reagents from Aryl Halides: The reaction is typically carried out in the presence of LiCl.
-
For Aryl Boronic Acids: A rhodium catalyst such as [Rh(OH)(cod)]2 is commonly employed.[2]
-
For Indoles and Pyrroles: A Lewis acid catalyst like BF3·OEt2 is often used.[1]
-
For C-H Cyanation: Rhodium or Ruthenium catalysts are utilized with a directing group on the arene.[1][2][4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- For Rhodium catalysts, consider a pre-activation step if applicable.- Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Poor Substrate Reactivity | - For electron-deficient arenes, consider converting to a more reactive derivative like a boronic acid or Grignard reagent.- For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. |
| Decomposition of NCTS | - NCTS is generally stable, but ensure it has not been exposed to excessive moisture or incompatible reagents prior to the reaction.- Use freshly opened or properly stored NCTS. |
| Inadequate Reaction Conditions | - Optimize the solvent. While common solvents include THF, dioxane, and DCE, the optimal solvent can be substrate-dependent.- Adjust the reaction temperature. Some reactions may require heating, while others proceed at room temperature.[5]- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Nitrile Product | - Ensure anhydrous conditions are maintained throughout the reaction and workup.- Use dry solvents and reagents. |
| Formation of Isomers (in C-H cyanation) | - The directing group is crucial for regioselectivity. Ensure the directing group is appropriately positioned and effective.- Modify the directing group to enhance steric or electronic bias for the desired position. |
| Reaction with Solvent | - In some cases, the solvent can compete with the substrate. Choose a non-reactive solvent for your specific reaction conditions. |
| Decomposition of Grignard Reagent | - When using Grignard reagents, ensure they are freshly prepared or titrated before use.- Add the Grignard reagent slowly to the reaction mixture containing NCTS at a low temperature to control the exotherm. |
Data Presentation
Table 1: Substrate Scope of BF3·OEt2-Catalyzed Cyanation of Indoles with NCTS
| Entry | Substrate (Indole) | Product | Yield (%) |
| 1 | Indole | 3-Cyanoindole | 85 |
| 2 | 2-Methylindole | 2-Methyl-3-cyanoindole | 82 |
| 3 | 5-Methoxyindole | 5-Methoxy-3-cyanoindole | 90 |
| 4 | 5-Bromoindole | 5-Bromo-3-cyanoindole | 78 |
| 5 | 7-Methylindole | 7-Methyl-3-cyanoindole | 80 |
Note: This table is a representative summary based on literature data and actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for the Lewis Acid-Catalyzed Cyanation of Indoles
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the indole substrate (1.0 mmol) and NCTS (1.2 mmol).
-
Add anhydrous solvent (e.g., DCE, 5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst, such as BF3·OEt2 (1.5 mmol), dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 2-6 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-cyanoindole.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield in NCTS Cyanation
A logical workflow for troubleshooting low product yields.
Diagram 2: Proposed Catalytic Cycle for Rh-Catalyzed C-H Cyanation
A simplified catalytic cycle for C-H cyanation using NCTS.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
Removal of sulfur-containing byproducts from thiosaccharin reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of sulfur-containing byproducts from thiosaccharin reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sulfur-containing byproducts in thiosaccharin synthesis?
When synthesizing thiosaccharin, particularly through the reaction of saccharin with reagents like phosphorus pentasulfide (P₂S₅), several sulfur-containing byproducts can form. These often include unreacted sulfurizing agents, various phosphorus sulfide species, elemental sulfur, and other related compounds. The crude product is typically an orange-yellow solid which requires purification.[1]
Q2: What are the primary methods for purifying crude thiosaccharin?
The most common and effective methods for purifying crude thiosaccharin are recrystallization and column chromatography. Recrystallization, often from a solvent like benzene, is frequently used to obtain a pure, crystalline product.[1] For complex impurity profiles or difficult separations, flash column chromatography over silica gel is a standard alternative.
Q3: How can I detect sulfur-containing impurities in my product?
A combination of analytical techniques is recommended to assess purity:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your mixture. However, some impurities may not be UV-active or may co-elute with the product.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can reveal the presence of impurities, even if they are not visible on TLC.
-
Gas Chromatography-Mass Spectrometry (GC/MS): A highly sensitive method for identifying and quantifying volatile or semi-volatile sulfur byproducts.[4]
-
Elemental Analysis: Can confirm the overall sulfur content of the final product, helping to verify its elemental composition.
Q4: My purified thiosaccharin is still yellow. Is this normal?
While crude thiosaccharin is often described as orange-yellow, the pure compound should be a paler color. A persistent yellow hue can indicate the presence of fine, suspended elemental sulfur or other colored impurities.[2][3] Additional purification steps, such as filtering through a pad of Celite or treatment with activated carbon, may be necessary.[3][5][6]
Troubleshooting Guide
Problem: The crude product has a very strong, unpleasant odor.
-
Possible Cause: The presence of volatile, reduced sulfur compounds like hydrogen sulfide (H₂S), formed from the reaction of the sulfurizing agent with trace amounts of water.
-
Solution: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen).[1] During the workup, quenching the reaction mixture carefully and performing extractions with a suitable solvent can help remove these volatile impurities. A final co-evaporation step with a high-boiling point solvent under reduced pressure may also help.
Problem: My product appears as an oil or sticky solid and will not crystallize.
-
Possible Cause: Significant amounts of impurities are present, which are depressing the melting point and inhibiting crystallization. The solvent used for extraction may also be difficult to remove completely.
-
Solution:
-
Attempt to purify a small sample via flash column chromatography to isolate the desired product and determine if it is a solid when pure.
-
Try triturating the oil with a non-polar solvent (e.g., hexanes) to see if this induces precipitation of the product while washing away non-polar impurities.
-
Ensure all extraction solvents are thoroughly removed using a rotary evaporator followed by drying under high vacuum.[5][6]
-
Problem: I see a single spot on my TLC plate, but NMR analysis shows significant impurities.
-
Possible Cause: The impurities have a similar polarity to your product in the chosen TLC solvent system, causing them to co-elute.[2][3] It is also possible the impurity is not UV-active and does not stain with the visualization agent used.
-
Solution:
-
Develop a new TLC solvent system with different polarity to try and resolve the spots. Test multiple solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Use a different visualization technique. In addition to a UV lamp, try staining with potassium permanganate or iodine, which can reveal a wider range of compounds.
-
Rely on column chromatography, carefully collecting many small fractions. Analyze the fractions by NMR to identify the purest ones, even if TLC separation is not perfect.
-
Problem: The yield after column chromatography is very low.
-
Possible Cause: The product may be degrading on the silica gel, which can be slightly acidic.[3] Alternatively, the product may be adsorbing irreversibly to the stationary phase or is being lost due to improper solvent selection.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a small amount of a base, like triethylamine (typically 1% in the eluent), if your compound is base-stable.
-
Consider using a different stationary phase, such as neutral or basic alumina.[3]
-
Perform a "plug filtration" through a small amount of silica first to see if the compound is stable enough for a full column.
-
Data Presentation
Table 1: Comparison of Common Purification Techniques for Thiosaccharin
| Purification Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | Can be highly effective for removing small amounts of impurities; scalable; yields a high-purity crystalline product. | Requires finding a suitable solvent; can have lower yields if the product is somewhat soluble at low temperatures; not effective for impurities with similar solubility. | Removing impurities after a relatively clean reaction; final purification step.[1] |
| Flash Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Excellent for separating complex mixtures and impurities with different polarities; high resolution. | Can be time-consuming and labor-intensive; potential for product degradation on the stationary phase; uses large volumes of solvent.[2][3] | Crude product purification; separating isomers or closely related byproducts. |
| Filtration through Celite | Physical separation of fine solid particles from a solution. | Simple and fast; effectively removes finely divided solids like residual catalysts or elemental sulfur. | Does not remove dissolved impurities. | Removing fine particulates before another purification step or after a reaction workup.[5][6] |
| Activated Carbon Wash | Adsorption of colored and high molecular weight impurities onto the surface of activated carbon. | Very effective at removing colored impurities.[3] | Can also adsorb the desired product, leading to yield loss; requires careful filtration to remove all carbon particles. | Decolorizing a final product that has a persistent yellow or dark color.[3] |
Experimental Protocols
Protocol 1: Recrystallization of Crude Thiosaccharin
This protocol is based on the general procedure for purifying thiosaccharin.[1]
-
Solvent Selection: Choose a solvent in which thiosaccharin is sparingly soluble at room temperature but highly soluble when hot (e.g., benzene, toluene, or an ethanol/water mixture).
-
Dissolution: Place the crude thiosaccharin solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture gently (e.g., on a hot plate with stirring) until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass will slow evaporation and promote the formation of larger crystals. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Removal of Fine Particulates by Celite Filtration
This procedure is effective for removing very fine solid byproducts, such as elemental sulfur or catalyst residues, from a solution.[5][6]
-
Prepare Celite Pad: Place a piece of filter paper in a Büchner or fritted glass funnel. Add a layer of Celite (diatomaceous earth), approximately 1-2 cm thick.
-
Wet the Pad: Gently pour the filtration solvent over the Celite pad until it is fully wetted and compacted. Apply a light vacuum to pull the solvent through, ensuring the pad remains wet.
-
Dissolve Crude Product: Dissolve the crude thiosaccharin product in a suitable solvent (e.g., dichloromethane) in which the desired product is soluble but the fine particulates are not.[5][6]
-
Filter Solution: Carefully pour the solution containing the dissolved product through the prepared Celite pad under vacuum.
-
Rinse: Rinse the original flask with additional fresh solvent and pour the rinse through the Celite pad to ensure all of the product is collected.
-
Concentrate: Collect the clear filtrate and remove the solvent using a rotary evaporator to yield the product, now free of fine solid impurities.
Mandatory Visualizations
Caption: General experimental workflow for thiosaccharin synthesis and purification.
Caption: Troubleshooting decision tree for common purification issues.
Caption: Logical diagram illustrating the principle of purification by recrystallization.
References
Stability issues of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide under acidic/basic conditions
Disclaimer: Direct experimental studies on the stability of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide are limited in publicly available literature. The information provided below is based on established chemical principles of related structures, such as saccharin and thioamides, and is intended to serve as a guide for researchers.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution?
A1: this compound is predicted to be less stable than its oxygen analog, saccharin, particularly in aqueous solutions under acidic or basic conditions. The thione (C=S) group is generally more susceptible to hydrolysis than the carbonyl (C=O) group of saccharin.[1] Stability is expected to decrease with increasing temperature and at pH values significantly deviating from neutral.
Q2: What are the likely degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the thioamide functional group. This would involve protonation of the sulfur atom, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This can lead to the formation of saccharin and hydrogen sulfide. Under more forcing conditions (e.g., high temperature, strong acid), cleavage of the isothiazole ring can occur, leading to the formation of 2-sulfamoylbenzoic acid.[2]
Q3: What happens to the compound under basic conditions?
A3: Basic conditions are expected to facilitate the hydrolysis of the thioamide. Hydroxide ions can directly attack the electrophilic carbon of the thione group. This would likely yield the sodium or potassium salt of saccharin and a sulfide salt. Similar to acidic conditions, harsh basic conditions could lead to the opening of the benzo[d]isothiazole ring to form salts of 2-sulfobenzoic acid.[2][3]
Q4: What are the expected degradation products I should look for?
A4: The primary expected degradation products are saccharin and hydrogen sulfide (or sulfide salts). Secondary degradation products, resulting from the hydrolysis of the saccharin ring, include 2-sulfamoylbenzoic acid (under acidic conditions) and 2-sulfobenzoic acid salts (under basic conditions).[2]
Q5: How should I prepare and store solutions of this compound to minimize degradation?
A5: To minimize degradation, it is recommended to prepare fresh solutions of this compound in a neutral, aprotic organic solvent (e.g., acetonitrile, THF) immediately before use. If aqueous solutions are necessary, use a neutral pH buffer (pH 6.5-7.5) and keep the solution at a low temperature (2-8 °C). Avoid long-term storage of aqueous solutions.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of activity in biological assays.
-
Possible Cause: The compound may be degrading in your aqueous assay buffer.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze a freshly prepared solution of your compound by HPLC-UV to establish a baseline purity and retention time.
-
Incubate in Assay Buffer: Incubate a solution of the compound in your assay buffer under the same conditions as your experiment (time, temperature).
-
Re-analyze by HPLC: After incubation, re-analyze the solution by HPLC. A decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation.
-
Optimize Buffer Conditions: If degradation is observed, consider adjusting the pH of your buffer to be as close to neutral as possible. If permissible, adding a co-solvent like DMSO (typically <1%) may improve stability.
-
Issue 2: Unexpected products observed in a reaction mixture.
-
Possible Cause: The reaction conditions (acidic or basic reagents/catalysts) may be causing the degradation of your starting material.
-
Troubleshooting Steps:
-
Test Stability to Reagents: Before running the full reaction, perform a control experiment. Dissolve your this compound in the reaction solvent and add the acid or base you intend to use (without other reactants).
-
Monitor by TLC or LC-MS: Monitor this control mixture over time to see if the starting material is consumed or if new spots/peaks appear.
-
Modify Reaction Conditions: If instability is confirmed, consider using milder acidic or basic conditions, lowering the reaction temperature, or reducing the reaction time. Alternatively, a different synthetic route that avoids harsh pH conditions may be necessary.
-
Data Presentation
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | pH Range | Temperature | Predicted Stability | Primary Degradation Route |
| Strongly Acidic | < 4 | Elevated (>40°C) | Low | Thioamide hydrolysis, potential ring opening. |
| Mildly Acidic | 4 - 6.5 | Room Temp | Moderate | Slow thioamide hydrolysis. |
| Neutral | 6.5 - 7.5 | Room Temp | High | Minimal degradation expected over short periods. |
| Mildly Basic | 7.5 - 10 | Room Temp | Moderate | Slow thioamide hydrolysis. |
| Strongly Basic | > 10 | Elevated (>40°C) | Low | Thioamide hydrolysis, potential ring opening. |
Table 2: Potential Degradation Products and Their Identification
| Degradation Product | Proposed Formula | Method of Identification | Expected Observations |
| Saccharin | C₇H₅NO₃S | LC-MS, HPLC-UV | A peak with a mass corresponding to saccharin (m/z 184.0 [M+H]⁺). Different retention time from the parent compound. |
| 2-Sulfamoylbenzoic acid | C₇H₇NO₄S | LC-MS | A peak with a mass corresponding to 2-sulfamoylbenzoic acid (m/z 202.0 [M+H]⁺). |
| 2-Sulfobenzoic acid | C₇H₆O₅S | LC-MS | A peak with a mass corresponding to 2-sulfobenzoic acid (m/z 203.0 [M+H]⁺). |
| Hydrogen Sulfide | H₂S | Gas detection tube, GC | Odor of rotten eggs (use caution). |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To assess the stability of the compound under acidic, basic, and oxidative stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with UV and/or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Sample Preparation for Stress Testing:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Control: Mix 1 mL of the stock solution with 1 mL of water.
-
-
Incubation: Incubate all samples at 50°C for 24 hours.
-
Sample Analysis:
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot from each sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the aliquots with the mobile phase to a suitable concentration (e.g., 50 µg/mL).
-
Analyze by HPLC.
-
Suggested HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of A: 0.1% Formic acid in water and B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and/or Mass Spectrometry (ESI positive and negative modes).
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the formation of new peaks. Identify degradation products by their mass-to-charge ratio if using an MS detector.
Visualizations
Caption: Proposed Acid-Catalyzed Degradation Pathway.
Caption: Proposed Base-Catalyzed Degradation Pathway.
Caption: Troubleshooting Workflow for Stability Issues.
References
Validation & Comparative
A Comparative Guide to Electrophilic Cyanating Agents: NCTS Shines While Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide's Potential Remains Unexplored
For researchers, scientists, and professionals in drug development, the selection of an appropriate cyanating agent is crucial for the successful synthesis of nitriles, which are key intermediates in numerous pharmaceuticals and agrochemicals. This guide provides a detailed comparison between the well-established electrophilic cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), and the lesser-known Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide.
While NCTS has emerged as a versatile and safer alternative to traditional, more toxic cyanide sources, a comprehensive literature review reveals a significant lack of published data on the application of this compound as an electrophilic cyanating agent. Consequently, this guide will focus on the extensive capabilities of NCTS, supported by experimental data, and will outline the current knowledge on this compound, highlighting the gap in research regarding its cyanating potential.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): The Versatile and Safe Performer
NCTS has gained considerable attention in organic synthesis due to its stability, ease of handling, and lower toxicity compared to reagents like cyanogen bromide.[1][2][3] It is a bench-stable, colorless solid that can be readily synthesized on a large scale from inexpensive starting materials.[4] Its utility as an electrophilic cyanide source has been demonstrated in a wide array of transformations, particularly in transition-metal-catalyzed reactions.[5]
Performance Data of NCTS in Electrophilic Cyanation
The following table summarizes the performance of NCTS in various palladium-catalyzed cyanation reactions of aryl halides, showcasing its broad substrate scope and efficiency.
| Entry | Aryl Halide Substrate | Product | Yield (%) | Reference |
| 1 | 4-Bromotoluene | 4-Methylbenzonitrile | 95 | [6] |
| 2 | 4-Bromoanisole | 4-Methoxybenzonitrile | 92 | [6] |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | 85 | [6] |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorobenzonitrile | 88 | [6] |
| 5 | 2-Bromonaphthalene | Naphthalene-2-carbonitrile | 91 | [6] |
| 6 | 3-Bromopyridine | Pyridine-3-carbonitrile | 78 | [7] |
| 7 | 4-Chlorotoluene | 4-Methylbenzonitrile | 75 | [6] |
| 8 | 1-Iodo-4-methoxybenzene | 4-Methoxybenzonitrile | 94 | [6] |
Experimental Protocol for Palladium-Catalyzed Cyanation of Aryl Bromides using NCTS
The following is a general procedure for the palladium-catalyzed cyanation of aryl bromides with NCTS:
Materials:
-
Aryl bromide (1.0 mmol)
-
NCTS (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂, 2 mol%)
-
Solvent (e.g., Ethanol)
-
Nitrogen atmosphere apparatus
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), NCTS (1.2 mmol), and the palladium catalyst (2 mol%).
-
The vessel is evacuated and backfilled with nitrogen three times.
-
Anhydrous ethanol is added via syringe.
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired aryl nitrile.[6]
This compound: An Enigma in Electrophilic Cyanation
In stark contrast to NCTS, there is a notable absence of scientific literature detailing the use of this compound as an electrophilic cyanating agent. While information on its synthesis and crystal structure is available, its reactivity profile, particularly for cyanation reactions, remains unexplored.[8] The presence of a thione group and a sulfone moiety within the molecule suggests potential for interesting chemical reactivity, but its capacity to act as a "CN+" donor has not been reported.
Recent research on related benzo[d]isothiazole derivatives has primarily focused on their synthesis and applications in medicinal chemistry and materials science.[9][10] For instance, the corresponding benzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as saccharin, is a well-known artificial sweetener, and its derivatives are being investigated for various biological activities.[11][12] However, this research has not extended to their use as cyanating agents.
Visualizing the Chemistry
To aid in the understanding of the concepts discussed, the following diagrams illustrate the general mechanism of electrophilic cyanation and a comparative workflow for utilizing a generic electrophilic cyanating agent.
Caption: General mechanism of electrophilic cyanation.
Caption: Comparative experimental workflow.
Conclusion
For researchers seeking a reliable and well-documented electrophilic cyanating agent, NCTS stands out as a superior choice. Its proven track record across a multitude of substrates, coupled with its enhanced safety profile, makes it an invaluable tool in modern organic synthesis.
The potential of this compound as an electrophilic cyanating agent remains an open question. The absence of any reported applications in this area presents an opportunity for future research to explore its reactivity and potentially uncover a novel and useful reagent for cyanation reactions. Until such studies are conducted and published, NCTS remains the recommended reagent for predictable and efficient electrophilic cyanation.
References
- 1. researchgate.net [researchgate.net]
- 2. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]
- 3. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 5. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doronscientific.com [doronscientific.com]
- 7. A novel and convenient synthesis of benzonitriles: electrophilic cyanation of aryl and heteroaryl bromides. | Semantic Scholar [semanticscholar.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Comparison of electrophilic cyanating reagents for C-H functionalization
A Comparative Guide to Electrophilic Cyanating Reagents for C-H Functionalization
For researchers, scientists, and drug development professionals, the direct introduction of a cyano group into a C-H bond is a powerful transformation in modern organic synthesis. This guide provides an objective comparison of three prominent classes of electrophilic cyanating reagents for C-H functionalization: N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) in combination with a cyanide source, and Selectfluor, also used with a cyanide source.
Introduction to Electrophilic C-H Cyanation
C-H cyanation offers a direct route to valuable nitrile-containing molecules, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Electrophilic cyanation has emerged as a complementary approach to traditional nucleophilic cyanation methods, which often employ highly toxic reagents like metal cyanides. Electrophilic cyanating agents act as "CN+" synthons, reacting with electron-rich C-H bonds, often facilitated by a catalyst or an oxidant. This guide focuses on the comparison of NCTS, DDQ, and Selectfluor-based systems, highlighting their performance, mechanistic pathways, and practical considerations.
Performance Comparison
The performance of these reagents is highly dependent on the substrate and reaction conditions. Below is a summary of reported yields for the C-H cyanation of representative substrates. Disclaimer: The reaction conditions for the examples cited are not identical and are presented for comparative purposes.
Table 1: Cyanation of 2-Phenylpyridine Derivatives
| Reagent System | Substrate | Product | Yield (%) | Reference |
| NCTS / [CpRhCl₂]₂ | 2-Phenylpyridine | 2-(Pyridin-2-yl)benzonitrile | 95 | [1][2] |
| NCTS / [CpRhCl₂]₂ | 2-(p-Tolyl)pyridine | 4-Methyl-2-(pyridin-2-yl)benzonitrile | 85 | [1] |
| NCTS / [Cp*RhCl₂]₂ | 2-(4-Methoxyphenyl)pyridine | 4-Methoxy-2-(pyridin-2-yl)benzonitrile | 92 | [1] |
Table 2: Cyanation of N-Substituted Tetrahydroisoquinolines
| Reagent System | Substrate | Product | Yield (%) | Reference |
| DDQ / (n-Bu)₃SnCN | N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | N-Boc-1-cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 95 | [3][4][5] |
| DDQ / TMSCN | N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | N-Boc-1-cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 82 | [3][4][5] |
| DDQ / (n-Bu)₃SnCN | N-Boc-1,2,3,4-tetrahydroisoquinoline | N-Boc-1-cyano-1,2,3,4-tetrahydroisoquinoline | 96 | [4] |
Table 3: Cyanation of Thioethers
| Reagent System | Substrate | Product | Yield (%) | Reference |
| Selectfluor / TMSCN | Phenyl methyl sulfide | Phenyl thiocyanate | 85 | [6] |
| Selectfluor / TMSCN | 4-Chlorophenyl methyl sulfide | 4-Chlorophenyl thiocyanate | 88 | [6] |
| Selectfluor / TMSCN | Dibenzothiophene | Not reported | - |
Reaction Mechanisms
The mechanistic pathways for these three systems are distinct, offering different strategies for C-H functionalization.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
NCTS is a stable, electrophilic cyanating agent that is often used in transition-metal-catalyzed reactions. A common example is the rhodium-catalyzed directed C-H cyanation.
Caption: Rhodium-catalyzed C-H cyanation with NCTS.
In this catalytic cycle, the active Rh(III) catalyst coordinates to a directing group on the substrate, followed by C-H activation to form a cyclometalated intermediate.[1] Coordination of NCTS and subsequent migratory insertion of the cyano group, followed by reductive elimination, affords the cyanated product and regenerates the active catalyst.[1]
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
DDQ is a strong oxidant that facilitates C-H cyanation by generating a reactive intermediate from the substrate, which is then trapped by a cyanide source like trimethylsilyl cyanide (TMSCN) or tributyltin cyanide ((n-Bu)₃SnCN).
Caption: DDQ-mediated oxidative C-H cyanation.
The reaction is initiated by a single-electron transfer (SET) from the substrate to DDQ, forming a substrate radical cation and the DDQ radical anion.[4] Subsequent hydrogen atom abstraction by the DDQ radical anion generates a stabilized carbocation (e.g., an iminium ion), which is then attacked by the cyanide nucleophile to yield the final product.[4]
Selectfluor
Selectfluor, in combination with a cyanide source like TMSCN, often promotes C-H cyanation through a radical pathway. It can act as a radical initiator or an oxidant to generate a cyano radical.
Caption: Selectfluor-initiated radical C-H cyanation.
In this proposed mechanism for the cyanation of thioethers, Selectfluor acts as an oxidant to generate a sulfur radical cation from the thioether.[6] It also oxidizes TMSCN to generate a cyano radical. These two radical species can then combine to form a cyanosulfonium intermediate, which upon dealkylation, yields the thiocyanate product.[6]
Experimental Protocols
Rhodium-Catalyzed C-H Cyanation of 2-Phenylpyridine with NCTS[1]
-
Materials: [Cp*RhCl₂]₂ (1 mol%), AgSbF₆ (10 mol%), NCTS (2 equiv), 2-phenylpyridine (1 equiv), Toluene (0.1 M).
-
Procedure: To a sealed tube are added [Cp*RhCl₂]₂, AgSbF₆, NCTS, and 2-phenylpyridine. The tube is evacuated and backfilled with argon. Toluene is then added, and the mixture is stirred at 120 °C for 36 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
DDQ-Mediated α-Cyanation of N-Boc-Tetrahydroisoquinoline[3][4][7]
-
Materials: N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1 equiv), DDQ (1.1 equiv), (n-Bu)₃SnCN (1.5 equiv), Dichloromethane (0.1 M), 4 Å molecular sieves.
-
Procedure: To a stirred solution of N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 4 Å molecular sieves in dichloromethane at room temperature under an argon atmosphere, DDQ is added portionwise. The reaction mixture is stirred for 30 minutes. Then, (n-Bu)₃SnCN is added dropwise, and the mixture is stirred for an additional 1 hour. The reaction is quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
Selectfluor-Initiated Cyanation of Thioethers[6][8]
-
Materials: Thioether (1 equiv), Selectfluor (2.5 equiv), TMSCN (3 equiv), Acetonitrile (0.1 M).
-
Procedure: A mixture of the thioether, Selectfluor, and TMSCN in acetonitrile is stirred in a sealed vial at 80 °C for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the corresponding thiocyanate.
Safety and Handling
Safe laboratory practice is paramount when working with cyanating reagents.
Table 4: Safety and Handling of Electrophilic Cyanating Reagents
| Reagent | Key Hazards | Handling Precautions | Disposal |
| NCTS | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7] | Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid breathing dust.[7] | Dispose of in accordance with local, state, and federal regulations. Avoid release to the environment. |
| DDQ | Toxic if swallowed. Contact with water or acids liberates toxic hydrogen cyanide gas.[6][8][9] | Handle in a well-ventilated fume hood. Keep away from water and acids. Wear appropriate PPE. Store in a dry, cool, and well-ventilated place.[6][9] | Quench residual DDQ with a reducing agent like sodium bisulfite. Treat cyanide-containing waste with bleach (sodium hypochlorite) solution before disposal in accordance with regulations. |
| Selectfluor | Harmful if swallowed. Causes serious eye damage. May cause an allergic skin reaction.[10][11] | Handle in a well-ventilated fume hood. Wear appropriate PPE. Avoid breathing dust.[10] | Dispose of in accordance with local, state, and federal regulations. |
| TMSCN / (n-Bu)₃SnCN | Highly toxic. Readily liberates hydrogen cyanide upon contact with moisture or acids. | Handle in a well-ventilated fume hood with extreme caution. Wear appropriate PPE. Use under an inert atmosphere. | Quench with an oxidizing agent like bleach in a basic solution. Dispose of cyanide-containing waste according to institutional safety protocols.[12] |
Always consult the Safety Data Sheet (SDS) for each reagent before use. [6][8][7][9][10][11]
Conclusion
The choice of an electrophilic cyanating reagent for C-H functionalization depends on several factors including the nature of the substrate, the desired selectivity, and practical considerations such as safety and cost.
-
NCTS is a versatile and relatively safe electrophilic cyanide source, particularly effective in transition-metal-catalyzed reactions for the cyanation of arenes and heteroarenes with directing groups.
-
DDQ is a powerful oxidant for the cyanation of electron-rich C-H bonds, especially at benzylic and allylic positions, proceeding through cationic intermediates.
-
Selectfluor offers a radical-based approach to C-H cyanation, providing a complementary reactivity profile, particularly for substrates amenable to radical transformations.
Researchers should carefully consider these factors to select the most appropriate method for their specific synthetic goals. The development of new, safer, and more efficient cyanating reagents remains an active area of research with the potential to further streamline the synthesis of complex nitrile-containing molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. echemi.com [echemi.com]
- 11. Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Alternatives for N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents is paramount to the success of a reaction. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a widely utilized reagent for both electrophilic cyanation and guanidinylation reactions, valued for its stability and safety profile compared to traditional reagents like cyanogen bromide.[1][2] However, the landscape of chemical synthesis is ever-evolving, with new reagents and methodologies continuously emerging. This guide provides an objective comparison of alternative reagents to NCTS, supported by experimental data, to assist in the selection of the most suitable reagent for specific synthetic applications.
Electrophilic Cyanation: NCTS and its Alternatives
NCTS serves as an effective electrophilic cyanating agent, transferring a "CN+" equivalent to a variety of nucleophiles.[3] Its utility is well-documented in the cyanation of carbanions, indoles, and in transition-metal-catalyzed C-H cyanation reactions.[4][5] The byproduct of these reactions, N-phenyl-p-toluenesulfonamide, is environmentally benign, adding to the reagent's appeal.[3][4]
Key Alternatives for Electrophilic Cyanation
Several classes of reagents have emerged as viable alternatives to NCTS for electrophilic cyanation, each with its own set of advantages and limitations.
-
Tosyl Cyanide (TsCN): A closely related N-cyano sulfonamide, TsCN is also a popular electrophilic cyanating agent. It is particularly effective for the α-cyanation of carbonyl compounds under basic conditions.[4]
-
1-Cyanobenzotriazole: This reagent is a stable, crystalline solid that serves as a convenient source of an electrophilic cyanide.[6][7] It has been successfully employed for the cyanation of a wide range of carbon nucleophiles, including the anions of arenes, heteroarenes, and alkynes.[8]
-
Cyanogen Halides (e.g., BrCN): While highly reactive and effective, cyanogen halides are notoriously toxic and volatile, posing significant handling risks.[9] Their use is often avoided in favor of safer alternatives.
-
5-(Cyano)dibenzothiophenium triflate: This sulfur-based reagent has been reported as an efficient electrophilic cyanating agent for a variety of nucleophiles containing nitrogen, sulfur, and carbon atoms.[10]
Performance Comparison for Electrophilic Cyanation
The following table summarizes the performance of NCTS and its alternatives in various cyanation reactions, providing a comparative overview of their efficacy.
| Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| NCTS | Indole | BF₃·OEt₂, CH₂Cl₂ | 85-95 | [2] |
| NCTS | Arylboronic Acid | [Rh(OH)(cod)]₂, Dioxane, 80 °C | 70-90 | [3] |
| TsCN | 1,3-Dicarbonyl Compound | NaH, THF | 80-95 | [4] |
| 1-Cyanobenzotriazole | 2-Thienyllithium | THF, -78 °C to rt | 68 | [8] |
| 1-Cyanobenzotriazole | Phenylacetylene anion | THF, -78 °C to rt | 61 | [8] |
| 5-(Cyano)dibenzothiophenium triflate | Indole | CH₂Cl₂, rt | 99 | [10] |
Experimental Protocols for Electrophilic Cyanation
General Procedure for Cyanation of Indoles using NCTS: To a solution of indole (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 mmol) is added. The mixture is cooled to 0 °C, and BF₃·OEt₂ (1.2 mmol) is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
General Procedure for Cyanation of Thiophene using 1-Cyanobenzotriazole: To a solution of thiophene (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, n-butyllithium (1.1 mmol) is added dropwise. The mixture is stirred for 30 minutes at this temperature, after which a solution of 1-cyanobenzotriazole (1.2 mmol) in THF (5 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography.[8]
Reaction Pathway for Electrophilic Cyanation
The following diagram illustrates the general mechanism for the electrophilic cyanation of an aromatic compound using an electrophilic cyanating agent like NCTS.
Caption: General pathway for electrophilic aromatic cyanation.
Guanidinylation: NCTS and its Alternatives
NCTS can also be utilized in the synthesis of guanidines, although this application is less common than its use as a cyanating agent. The reaction typically involves the N-cyanation of an amine followed by the addition of a second amine to the activated cyanamide intermediate.
Key Alternatives for Guanidinylation
A variety of reagents have been developed specifically for the efficient synthesis of guanidines, offering advantages in terms of reactivity and substrate scope.
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This is a widely used, commercially available, and stable reagent for the guanylation of primary and secondary amines under mild conditions.[11]
-
N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent): Known for its high reactivity, this reagent is particularly effective for the guanidinylation of weakly nucleophilic and sterically hindered amines.[11]
-
HATU/HBTU: These peptide coupling reagents can also mediate guanidinylation, although it is often a side reaction.[12]
-
O-Methylisourea and N,N'-di-Boc-S-methylisothiourea: These are cost-effective reagents, but their use can sometimes require harsh reaction conditions.[11]
Performance Comparison for Guanidinylation
The table below provides a comparison of different guanidinylating agents for the conversion of amines to guanidines.
| Reagent | Substrate (Amine) | Reaction Conditions | Yield (%) | Reference |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | THF, rt, 2h | >95 | [13] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | THF, rt, 24h | >95 | [13] |
| N,N′-Di-Boc-N′′-triflylguanidine | Benzylamine | CH₂Cl₂, TEA, rt, 1-4h | High | [11] |
| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Various amines | N/A | 70-100 | [14] |
Experimental Protocols for Guanidinylation
General Procedure for Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: To a solution of the primary or secondary amine (1.0 mmol) in a suitable solvent such as THF or DMF (5 mL), N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 mmol) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N,N'-di-Boc-protected guanidine.[13]
General Procedure for Guanidinylation using N,N′-Di-Boc-N′′-triflylguanidine: To a solution of the amine (1.0 mmol) and triethylamine (2.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0 °C, a solution of N,N′-Di-Boc-N′′-triflylguanidine (1.1 mmol) in CH₂Cl₂ (5 mL) is added dropwise. The reaction is stirred at room temperature for 1-4 hours. The reaction is then quenched with water and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.[11]
Reaction Pathway for Guanidinylation
The following diagram illustrates a typical workflow for the synthesis of a guanidine from an amine using a guanidinylating agent.
Caption: Workflow for the synthesis of guanidines.
Conclusion
While NCTS remains a valuable and versatile reagent, a range of effective alternatives are available for both electrophilic cyanation and guanidinylation reactions. The choice of reagent should be guided by factors such as substrate scope, reactivity, reaction conditions, cost, and safety considerations. For electrophilic cyanation, reagents like TsCN and 1-cyanobenzotriazole offer comparable or, in some cases, superior performance to NCTS. For guanidinylation, dedicated reagents such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N′-Di-Boc-N′′-triflylguanidine provide efficient and high-yielding routes to protected guanidines. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
A Comparative Guide to Analytical Methods for Validating Thiosaccharin Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the validation of products from thiosaccharin reactions. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for their specific needs. The information presented is based on established analytical principles and supported by experimental data from analogous compounds where direct data for thiosaccharin derivatives is limited.
Comparison of Analytical Methods
The validation of thiosaccharin reaction products relies on a combination of chromatographic and spectroscopic techniques to confirm the identity, purity, and quantity of the synthesized compounds. The three primary analytical methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations in the context of product validation.
Quantitative Performance Data
The following table summarizes typical quantitative performance characteristics for each method. The data presented is a composite from studies on saccharin and other organosulfur compounds, serving as a benchmark for what can be expected when analyzing thiosaccharin derivatives.
| Parameter | HPLC-UV | LC-MS/MS | Quantitative NMR (qNMR) |
| **Linearity (R²) ** | > 0.999[1][2] | > 0.99[3] | Not applicable (Direct quantification) |
| Accuracy (% Recovery) | 98-102%[4] | 94.9–115.5%[3] | High (Primary method) |
| Precision (%RSD) | < 2%[4] | < 15%[5] | < 1% |
| Limit of Detection (LOD) | ng/mL to µg/mL range[6] | pg/mL to ng/mL range[7] | µg/mL to mg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range[6] | pg/mL to ng/mL range[7] | µg/mL to mg/mL range |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of thiosaccharin reaction products. Below are representative protocols for synthesis, purification, and analysis using HPLC, MS, and NMR.
Synthesis and Purification of N-substituted Thiosaccharin Derivatives
This protocol describes a general procedure for the synthesis of N-substituted thiosaccharin derivatives, which are common products of thiosaccharin reactions.
-
Reaction Setup: In a round-bottom flask, dissolve thiosaccharin and an appropriate electrophile (e.g., an alkyl halide or acyl chloride) in a suitable solvent such as acetonitrile or DMF.
-
Reagent Addition: Add a base (e.g., triethylamine or potassium carbonate) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by NMR and MS to confirm its structure and purity.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity and concentration of thiosaccharin products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is a typical mobile phase. The gradient can be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm or 280 nm).
-
Quantification: An external standard calibration curve is constructed by injecting known concentrations of the purified product.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This technique provides high sensitivity and selectivity for the identification and quantification of thiosaccharin products, especially at low concentrations.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
MS/MS Analysis: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used. Precursor and product ion pairs are optimized for the specific thiosaccharin derivative.
-
Chromatography: Similar conditions to HPLC-UV can be used, often with UPLC (Ultra-Performance Liquid Chromatography) for faster analysis and better resolution.
-
Quantification: An internal standard method is often employed to correct for matrix effects and variations in instrument response. A stable isotope-labeled version of the analyte is the ideal internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and purity assessment of thiosaccharin reaction products. For quantitative NMR (qNMR), a certified internal standard is used.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the thiosaccharin product and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) and dissolve them in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure full relaxation and accurate integration.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: Calculate the purity of the thiosaccharin product by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the certified internal standard.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the validation of thiosaccharin reaction products.
References
- 1. jopcr.com [jopcr.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a quantitative liquid chromatography/electrospray mass spectrometric assay for a mutagenic tobacco specific nitrosamine-derived DNA adduct, O6-[4-Oxo-4-(3-pyridyl)butyl]-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, more commonly known as saccharin, and its derivatives. This analysis is crucial for the structural elucidation and purity assessment of these compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction
This compound (saccharin) and its analogues are a well-established class of compounds with diverse biological activities. The precise characterization of their molecular structure is paramount for understanding their mechanism of action and for the development of new therapeutic agents. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of individual protons and carbon atoms within a molecule. This guide presents a comparative analysis of NMR data for saccharin and its N-substituted derivatives, offering a valuable resource for researchers in the field.
Data Presentation: Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift (δ) values for saccharin and two of its common N-substituted derivatives. The data has been compiled from various spectroscopic databases and peer-reviewed publications.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Data
| Compound | H-4 | H-5 | H-6 | H-7 | Other Protons | Solvent | Reference |
| Saccharin | 8.08-8.06 (m) | 7.96-7.94 (m) | 7.88-7.85 (m) | 8.08-8.06 (m) | 11.52 (br s, 1H, NH) | DMSO-d₆ | [1] |
| N-Methylsaccharin | 8.07 (d) | 7.95 (t) | 7.88 (t) | 7.85 (d) | 3.27 (s, 3H, N-CH₃) | CDCl₃ | [2] |
| 2-Phenylbenzo[d]isothiazol-3(2H)-one-1-oxide | 8.11–8.09 (m) | 7.98–7.95 (m) | 7.89–7.79 (m) | 7.89–7.79 (m) | 7.53–7.43 (m, 5H, Ar-H) | CDCl₃ | [1] |
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data
| Compound | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | C=O | Other Carbons | Solvent | Reference |
| Saccharin | 148.57 | 125.91 | 127.73 | 133.69 | 135.18 | 126.33 | 167.94 | - | DMSO-d₆ | [1] |
| N-Methylsaccharin | 145.5 (approx.) | 125.0 (approx.) | 128.4 (approx.) | 133.2 (approx.) | 134.1 (approx.) | 126.0 (approx.) | 165.1 (approx.) | 27.0 (N-CH₃) | CDCl₃ | [2] |
| 2-Phenylbenzo[d]isothiazol-3(2H)-one-1-oxide | 145.51 | 125.26 | 128.25 | 133.48 | 133.90 | 126.80 | 164.54 | 134.65, 129.79, 128.94, 127.42 (Ar-C) | CDCl₃ | [1] |
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound derivatives.
Materials and Methods:
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
-
The relaxation delay is set to at least 1-2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
The spectral width is set to cover the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is commonly used.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Mandatory Visualization
The following diagrams illustrate the general workflow for NMR analysis and the logical relationship of the compared compounds.
Caption: Experimental workflow for NMR analysis.
Caption: Relationship of compared compounds.
Conclusion
The ¹H and ¹³C NMR data presented in this guide provide a clear basis for the identification and structural verification of this compound and its N-substituted derivatives. The downfield shifts of the aromatic protons and the characteristic signals for the substituent groups on the nitrogen atom are key diagnostic features. This comparative guide, along with the outlined experimental protocol, serves as a practical resource for researchers engaged in the synthesis and characterization of this important class of heterocyclic compounds.
References
A Mechanistic Showdown: Comparing Electrophilic Cyanide Sources for Modern Synthesis
For researchers, scientists, and professionals in drug development, the introduction of a nitrile group is a critical step in the synthesis of many key intermediates and active pharmaceutical ingredients. Electrophilic cyanation, the formal addition of a "CN+" synthon, offers a powerful and often complementary approach to traditional nucleophilic cyanide addition. This guide provides an objective, data-driven comparison of the performance and mechanisms of various electrophilic cyanide sources, enabling informed reagent selection for your specific synthetic challenge.
This guide delves into the mechanistic nuances, reactivity, and practical applications of several classes of electrophilic cyanating agents. We present a side-by-side comparison of their performance, supported by experimental data, and provide detailed protocols for key reactions.
At a Glance: Performance of Electrophilic Cyanating Agents
The following table summarizes the performance of common electrophilic cyanide sources in the cyanation of representative nucleophiles, providing a comparative overview of their efficacy.
| Cyanating Agent | Nucleophile | Product | Yield (%) | Reference |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | 2-Phenyl-1H-indole | 2-Phenyl-1H-indole-3-carbonitrile | 95 | [1] |
| 1,3-Dimethoxybenzene | 2,4-Dimethoxybenzonitrile | 85 | [1] | |
| Di-p-tolylamine | N-cyano-4-methyl-N-(p-tolyl)aniline | 92 | [2] | |
| Tosyl Cyanide (TsCN) | 1,3,5-Trimethoxybenzene | 2,4,6-Trimethoxybenzonitrile | 90 | [3] |
| Indole | Indole-3-carbonitrile | 88 | [4] | |
| Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-cyano-2-oxocyclohexane-1-carboxylate | 94 | [3] | |
| Cyanogen Bromide (BrCN) | Anisole | 4-Methoxybenzonitrile | 75 | [5] |
| N-Benzylaniline | N-Benzyl-N-phenylcyanamide | 86 | [6] | |
| Indole | 3-Bromoindole (major product) | - | [2] | |
| 1-Cyano-1,2-benziodoxol-3(1H)-one (CBX) | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-cyano-2-oxocyclohexane-1-carboxylate | 95 | [7][8] |
| Diethyl malonate | Diethyl 2-cyanomalonate | 91 | [7][8] | |
| Trimethylsilyl Cyanide (TMSCN) / Oxidant | N-(4-Methoxyphenyl)benzylamine | N-(4-Methoxyphenyl)-N-benzylcyanamide | 95 | [6] |
| N-Methylaniline | N-Methyl-N-phenylcyanamide | 88 | [6] |
Mechanistic Pathways: A Visual Guide
The reactivity of electrophilic cyanating agents is dictated by their ability to deliver a cyanide cation equivalent. The following diagrams illustrate the generalized mechanisms for different classes of these reagents.
References
- 1. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - Beijing Institute of Technology [pure.bit.edu.cn]
The Balancing Act: A Cost-Benefit Analysis of Thiosaccharin in Multi-Step Synthesis
In the intricate world of multi-step organic synthesis, the choice of reagents can significantly impact the overall efficiency, cost, and sustainability of a process. For the introduction of sulfur-containing moieties, a critical step in the synthesis of many pharmaceuticals and agrochemicals, chemists have a diverse toolkit of sulfur transfer reagents at their disposal. Among these, thiosaccharin and its derivatives have emerged as promising candidates. This guide provides a comprehensive cost-benefit analysis of using thiosaccharin in multi-step synthesis, comparing it with common alternatives such as N-chlorosuccinimide (NCS) in conjunction with thiols, disulfides, and phthalimide-based sulfur transfer reagents.
At a Glance: Thiosaccharin vs. Alternatives
| Feature | Thiosaccharin Derivatives | NCS/Thiol Systems | Disulfides | Phthalimide-Based Reagents |
| Reagent Cost | Moderate | Low to Moderate | Low to Moderate | Moderate to High |
| Precursor Accessibility | High (from saccharin) | High | High | Moderate |
| Reaction Scope | Broad | Broad | Moderate | Broad |
| Reaction Times | Generally fast | Variable | Often slower | Generally fast |
| Byproduct Profile | Saccharin (often easily removed) | Succinimide | Thiol | Phthalimide |
| Handling/Stability | Generally good | NCS is moisture sensitive | Generally good | Good |
Deep Dive: A Quantitative Comparison
To provide a clearer picture, let's examine a representative sulfenylation reaction: the transfer of an arylthio group to a generic nucleophile.
| Parameter | Thiosaccharin Derivative (e.g., N-Arylthiosaccharin) | NCS/Arylthiol | Diaryl Disulfide | N-Arylthiophthalimide |
| Starting Material Cost | Saccharin (low) | N-Chlorosuccinimide (low) | Arylthiol (variable) | Phthalimide (moderate) |
| Reagent Synthesis Cost | Moderate (multi-step from saccharin) | N/A (commercial) | N/A (commercial or simple oxidation) | Moderate (from phthalimide) |
| Typical Reaction Yield | 85-95% | 70-90% | 60-85% | 85-95% |
| Typical Reaction Time | 1-4 hours | 2-8 hours | 6-24 hours | 1-4 hours |
| Purification Complexity | Moderate (chromatography often required) | Moderate (succinimide removal) | Low to Moderate | Moderate (phthalimide removal) |
Cost Analysis:
While the precursor for thiosaccharin, saccharin, is an inexpensive commodity chemical, the overall cost of the ready-to-use thiosaccharin reagent is moderate due to the multi-step synthesis required for its preparation. In contrast, NCS is a relatively cheap and readily available reagent. The cost of disulfides and phthalimide-based reagents can vary significantly depending on the specific substituents. For large-scale synthesis, the cost of the starting materials and the number of synthetic steps to prepare the reagent are critical considerations.
Performance Analysis:
Thiosaccharin derivatives and N-arylthiophthalimides often exhibit higher yields and shorter reaction times compared to traditional methods using NCS/thiols or disulfides. This increased efficiency can translate to significant cost savings in terms of time, solvent usage, and energy consumption, potentially offsetting the higher initial reagent cost. The milder reaction conditions often associated with thiosaccharin can also be advantageous when dealing with sensitive functional groups in complex molecules.
Experimental Protocols: A Closer Look
To facilitate a practical comparison, detailed experimental protocols for the sulfenylation of a model thiol are provided below.
Protocol 1: Sulfenylation using an N-Arylthiosaccharin Derivative
Materials:
-
N-Arylthiosaccharin (1.0 equiv)
-
Thiol (1.1 equiv)
-
Dichloromethane (DCM) as solvent
-
Triethylamine (1.2 equiv)
Procedure:
-
Dissolve the N-arylthiosaccharin and the thiol in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sulfenylation using N-Chlorosuccinimide (NCS) and a Thiol
Materials:
-
N-Chlorosuccinimide (1.05 equiv)
-
Arylthiol (1.0 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the arylthiol in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add NCS portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring for 2-8 hours, monitoring by TLC.
-
After the reaction is complete, filter the mixture to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining NCS, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product via column chromatography.
Visualizing the Workflow
To better understand the logical flow of the decision-making process and the experimental procedures, the following diagrams have been generated.
Conclusion: Making the Right Choice
The selection of a sulfur transfer reagent in multi-step synthesis is a nuanced decision that requires a careful balancing of cost, efficiency, and practicality.
-
For cost-sensitive, large-scale syntheses where moderate yields and longer reaction times are acceptable, traditional methods using NCS and thiols or disulfides may be the most economical choice. The low cost of the primary reagents is a significant advantage.
-
For syntheses involving sensitive substrates, or where high yields and shorter reaction times are paramount, thiosaccharin derivatives and phthalimide-based reagents present a compelling alternative. The upfront cost of the reagent may be higher, but the overall process efficiency can lead to significant savings in the long run. The ease of removal of the saccharin byproduct can also simplify purification compared to the removal of succinimide from NCS reactions.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and the priorities of the research or development program. This guide provides the foundational data and protocols to enable an informed decision, empowering chemists to select the most appropriate tool for their synthetic challenge.
Evaluating the safety profile of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide versus cyanogen halides
A Comparative Safety Profile: Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide vs. Cyanogen Halides
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of this compound (also known as thiosaccharin) and cyanogen halides, a class of highly toxic compounds including cyanogen bromide (BrCN) and cyanogen chloride (ClCN). The objective is to furnish researchers with the necessary data to make informed decisions regarding the handling, application, and potential risks associated with these chemical entities.
Quantitative Safety Data Comparison
The following tables summarize the available quantitative toxicological data. The stark difference in data availability underscores the well-documented, high-hazard nature of cyanogen halides compared to the uncharacterized profile of this compound.
Table 1: Acute Toxicity Data
| Compound Class | Compound | Endpoint | Route | Species | Value | Citation(s) |
| Isothiazole Derivative | This compound | LD50 / LC50 | Oral, Dermal, Inhalation | - | Data Not Available | |
| Cyanogen Halides | Cyanogen Bromide (BrCN) | LD50 | Oral | Rat | 25–50 mg/kg | [3][4][5] |
| Cyanogen Bromide (BrCN) | LC50 (1 hr) | Inhalation | Rat | 39.3 ppm (male), 52.7 ppm (female) | [3] | |
| Cyanogen Chloride (ClCN) | LD50 | Oral | Rat | 6 mg/kg | [6] | |
| Cyanogen Chloride (ClCN) | LCt50 | Inhalation | Human | 11,000 mg·min/m³ | [7] |
Table 2: Genotoxicity and Carcinogenicity
| Compound Class | Compound | Mutagenicity (e.g., Ames Test) | Carcinogenicity Classification | Citation(s) |
| Isothiazole Derivative | This compound | Data Not Available | Not Classified | |
| Related Compound: Saccharin | Not genotoxic | IARC Group 3: Not classifiable as to its carcinogenicity to humans. | [8][9] | |
| Cyanogen Halides | Cyanogen Bromide (BrCN) | No studies identified. | Not Classified. EPA determined inadequate information to assess. | [3][10] |
| Cyanogen Chloride (ClCN) | Data Not Available | Not Classified. EPA determined inadequate information to assess. | [10][11] |
Mechanisms of Toxicity
The toxicological mechanisms for these two classes of compounds are fundamentally different. Cyanogen halides act as potent systemic poisons via cyanide release, while the concerns for isothiazole derivatives primarily relate to their potential as sensitizers.
Cyanogen Halides: Inhibition of Cellular Respiration
Cyanogen halides are highly toxic because they readily release cyanide ions (CN⁻) within the body.[3][12] Cyanide is a powerful mitochondrial poison that disrupts the electron transport chain by binding to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV).[13][14][15] This binding halts aerobic respiration, preventing cells from using oxygen to produce ATP.[12][15] The resulting "histotoxic hypoxia" is particularly damaging to organ systems with high oxygen demand, such as the central nervous system and the heart, leading to rapid onset of severe symptoms and, potentially, death within minutes.[14][16][17]
In addition to systemic cyanide toxicity, cyanogen halides are potent irritants to the eyes, skin, and respiratory system, a property conferred by the halogen moiety.[12][18] High-concentration inhalation can lead to severe pulmonary edema.[19][20]
References
- 1. Cyanogen halide | Halogenation, Reactions, Synthesis | Britannica [britannica.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 5. Cyanogen Bromide | BrCN | CID 10476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. The health risks of saccharin revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. Cyanide | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 11. PUBLIC HEALTH STATEMENT - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nuke.fas.org [nuke.fas.org]
- 13. litfl.com [litfl.com]
- 14. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyanide - Wikipedia [en.wikipedia.org]
- 16. Cyanogen chloride (CK): Systemic Agent | NIOSH | CDC [cdc.gov]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. CYANOGEN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. nj.gov [nj.gov]
- 20. Cyanogen bromide - Hazardous Agents | Haz-Map [haz-map.com]
Confirming Cyanation Products: A Comparative Guide to High-Resolution Mass Spectrometry
In synthetic organic chemistry, unambiguous structure confirmation is paramount. For cyanation reactions, where a nitrile group (-CN) is introduced into a molecule, High-Resolution Mass Spectrometry (HRMS) stands out as a definitive analytical tool. Its ability to provide the exact mass of a compound allows for the precise determination of its elemental formula, offering a high degree of confidence in the successful incorporation of the cyanide moiety.
This guide provides a comparative overview of the two most prominent HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the confirmation of cyanation products. We will delve into their performance characteristics, provide standard experimental protocols, and present a clear workflow for researchers in drug development and other scientific fields.
Performance Comparison: Q-TOF vs. Orbitrap for Small Molecule Analysis
The choice between a Q-TOF and an Orbitrap mass spectrometer often depends on the specific requirements of the analysis, such as the need for ultra-high resolution versus a wider dynamic range. Both instrument types are exceptionally capable of confirming cyanation products by providing accurate mass measurements.[1]
Orbitrap analyzers, which are based on Fourier Transform technology, generally offer higher resolving power compared to TOF instruments at similar scan speeds for small molecules.[1][2] This can be particularly advantageous when distinguishing the target product from closely related impurities with very similar masses. However, TOF instruments are known for their high acquisition speeds and excellent intrascan dynamic range, making them well-suited for quantifying components across a wide range of concentrations without saturation.[2][3]
Below is a table summarizing the expected performance of each platform for the analysis of a representative cyanation product.
| Performance Metric | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Relevance to Cyanation Product Confirmation |
| Mass Accuracy | < 3 ppm | < 1 ppm | Essential for high-confidence elemental formula determination and confirming the presence of the nitrogen atom from the cyano group.[4] |
| Mass Resolution (FWHM) | 40,000 - 60,000 | 140,000 - 240,000+ | Higher resolution helps to separate the analyte signal from matrix interferences or reaction byproducts with near-identical masses.[1] |
| Sensitivity | Excellent, with a wide dynamic range | Excellent, though very high ion counts can lead to space charge effects | Both are highly sensitive for detecting products at low concentrations. The TOF's wider dynamic range can be beneficial for analyzing crude reaction mixtures with large variations in component concentrations.[2] |
| Acquisition Speed | Very High | High (improves with newer models) | High acquisition speed is crucial when coupled with fast Ultra-High-Performance Liquid Chromatography (UHPLC) separations.[1] |
Experimental Protocols
Reliable HRMS data begins with proper sample preparation and a well-defined analytical method. The following protocols provide a general framework for the analysis of synthetic cyanation reaction mixtures.
Sample Preparation from a Reaction Mixture
This protocol outlines the steps to prepare a sample from a typical organic synthesis reaction for LC-HRMS analysis.
-
Reaction Quenching & Workup: Once the reaction is deemed complete (e.g., by TLC), quench it appropriately. Perform a standard workup, which often involves liquid-liquid extraction to separate the organic product from inorganic salts and catalysts.
-
Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Initial Dilution: Dissolve a small amount (approx. 1 mg) of the crude product residue in a compatible solvent like methanol or acetonitrile.[5]
-
Serial Dilution: Prepare a stock solution and perform serial dilutions with an appropriate LC-MS grade solvent (e.g., 50:50 methanol:water or acetonitrile:water) to achieve a final concentration in the range of 1-10 µg/mL.[5] Adding 0.1% formic acid can aid in protonation for positive-ion mode analysis.[5]
-
Filtration/Centrifugation: To prevent clogging of the LC system, filter the final diluted sample through a 0.2 µm syringe filter or centrifuge it to pellet any particulate matter.[5]
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
The following are typical starting parameters for an LC-HRMS method designed for the analysis of a small organic nitrile.
-
LC System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode is common for many organic nitriles.
-
Mass Analyzer Settings:
-
Scan Range: 100 - 1000 m/z.
-
Resolution: Set to a high value appropriate for the instrument (e.g., 60,000 for TOF, 140,000 for Orbitrap).
-
Data Acquisition: Full scan mode to detect all ions. For further structural confirmation, a data-dependent MS/MS (ddMS2) or parallel reaction monitoring (PRM) experiment can be performed.
-
Visualizing the Process
Diagrams created using Graphviz can clearly illustrate both the chemical transformation and the analytical workflow.
Caption: A generalized palladium- or copper-catalyzed cyanation reaction.
Caption: The experimental workflow from crude product to structure confirmation.
References
- 1. biocompare.com [biocompare.com]
- 2. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 3. scribd.com [scribd.com]
- 4. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Two Heterocyclic Reagents: 1-Cyanobenzotriazole and Benzo[d]isothiazole Derivatives
For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is critical for synthetic success. This guide provides a comparative overview of two distinct heterocyclic compounds: 1-cyanobenzotriazole (BtCN), a highly effective electrophilic cyanating agent, and Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, a member of a class of compounds primarily explored for their biological activities.
While not direct functional competitors, this guide juxtaposes a reagent used for a specific chemical transformation (cyanation) against a scaffold used in the development of bioactive molecules. This comparison will illuminate their distinct properties, primary applications, and performance, supported by experimental data and detailed protocols.
1-Cyanobenzotriazole (BtCN): An Electrophilic Cyanating Agent
1-Cyanobenzotriazole (BtCN) is a stable, crystalline solid that serves as a convenient and effective electrophilic source of the cyanide group (a "CN+" equivalent).[1][2] It offers a safer alternative to many other cyanating agents which suffer from instability, high toxicity, or harsh reaction conditions.[1] Its primary application is the C-cyanation of a wide range of nucleophiles, including carbanions derived from sulfones, ketones, esters, and heterocycles.[1][2][3]
Performance Data
BtCN has been successfully employed in the cyanation of various carbon nucleophiles, generally providing moderate to high yields. The efficiency of the reaction can be influenced by the method of carbanion generation and the order of reagent addition, with inverse addition (adding BtCN to the nucleophile) often giving superior yields.[3]
| Substrate Type | Specific Substrate | Base/Method | Yield (%) | Reference |
| Aryl Sulfone | Diphenylmethyl phenyl sulfone | LDA | 78 | [2] |
| Aryl Ketone | 1,2-Diphenylethanone | LDA | 75 | [2] |
| Aryl Ester | Ethyl 2-phenylacetate | LDA | 72 | [2] |
| Heterocycle | 2,2'-Bithiophene | n-BuLi | 68 | [3] |
| Alkyne | Phenylacetylene | n-BuLi | 83 | [3] |
| Naphthalene | 2-Bromonaphthalene | n-BuLi | 75 | [3] |
| Anthracene | 9-Bromoanthracene | n-BuLi | 61 | [3] |
Table 1: Reported yields for the electrophilic cyanation of various substrates using 1-Cyanobenzotriazole (BtCN). LDA = Lithium diisopropylamide; n-BuLi = n-Butyllithium.
Mechanism of Action: Electrophilic Cyanation
The reaction proceeds via the nucleophilic attack of a carbanion (generated in situ) on the electrophilic carbon of the nitrile group in BtCN. The benzotriazole anion is an excellent leaving group, facilitating the transfer of the cyano group to the nucleophile.
Experimental Protocol: Cyanation of 2,2'-Bithiophene
The following protocol is adapted from Hughes and Cava (1999).[3] This procedure illustrates the "inverse addition" method, which often provides higher yields.
Materials:
-
2,2'-Bithiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
1-Cyanobenzotriazole (BtCN)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).
-
Dissolve 2,2'-bithiophene (1.01 g, 6.07 mmol) in anhydrous THF (45 mL) in a flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (3.0 mL of 2.5 M solution, 7.5 mmol) dropwise to the solution.
-
After addition, remove the cooling bath and allow the solution to warm to 0 °C. Stir for 30 minutes at this temperature.
-
Re-cool the solution to -78 °C.
-
In a separate flask, dissolve 1-cyanobenzotriazole (1.05 g, 7.28 mmol) in anhydrous THF (15 mL).
-
Add the solution of 1-cyanobenzotriazole to the bithiophene anion solution dropwise via syringe.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and continue stirring for an additional hour.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate. Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to yield 5-cyano-2,2'-bithiophene.
Benzo[d]isothiazole Scaffolds: Building Blocks for Bioactive Molecules
In contrast to BtCN, this compound is not a widely used synthetic reagent for a specific functional group transfer. Instead, it belongs to the benzo[d]isothiazole class of heterocyclic compounds, which are primarily of interest as structural motifs in medicinal and agricultural chemistry.[4][5] Derivatives of the parent structure, benzo[d]isothiazol-3(2H)-one, have demonstrated a wide array of biological activities, including antifungal, antineoplastic, and antibacterial properties.[5][6][7] The oxidized 1,1-dioxide derivative, saccharin, is a well-known artificial sweetener.[8]
The thione analogue (sulfur in place of oxygen at the 3-position) represents a structural variation of this scaffold, offering a different reactive handle for further chemical modification.
Synthetic Approaches & Performance
The synthesis of the core benzo[d]isothiazol-3(2H)-one ring system is well-established and can be achieved through various pathways. A common and effective method is the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides.[4] This transformation can be catalyzed by various systems, including copper salts or metal-free reagents like N-chlorosuccinimide (NCS).[5][9]
| Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 2-Mercaptobenzamide | CuI (10 mol%) | O₂, DMSO, 100 °C, 12h | 98 | [5] |
| N-Methyl-2-mercaptobenzamide | NCS (1.1 equiv) | CH₃CN, rt, 0.5h | 96 | [9] |
| N-Phenyl-2-mercaptobenzamide | KBr (20 mol%) | O₂, DMSO, 100 °C, 24h | 95 | [4] |
| N-Butyl-2-mercaptobenzamide | Selectfluor | H₂O/DMF, rt, 1h | 93 (1-oxide) | [8] |
Table 2: Reported yields for the synthesis of N-substituted benzo[d]isothiazol-3(2H)-one derivatives via intramolecular cyclization.
General Synthetic Workflow
The synthesis typically involves the formation of an N–S bond from a 2-mercaptobenzamide precursor. This process often proceeds through a disulfide intermediate, followed by cyclization to form the five-membered heterocyclic ring.
Experimental Protocol: Synthesis of N-Phenylbenzo[d]isothiazol-3(2H)-one
The following protocol for the copper-catalyzed synthesis is adapted from the work of Kuninobu, Kanai, and coworkers.[5]
Materials:
-
N-phenyl-2-mercaptobenzamide
-
Copper(I) iodide (CuI)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Oxygen (balloon)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction tube, add N-phenyl-2-mercaptobenzamide (0.5 mmol), CuI (9.5 mg, 0.05 mmol, 10 mol%), and anhydrous DMSO (2.5 mL).
-
Fit the tube with a balloon filled with oxygen (O₂).
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ to remove any residual iodine species, followed by a wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenylbenzo[d]isothiazol-3(2H)-one.
Comparative Summary
The primary distinction between 1-cyanobenzotriazole and this compound lies in their intended function in chemical synthesis.
| Feature | 1-Cyanobenzotriazole (BtCN) | Benzo[d]isothiazole Derivatives |
| Primary Role | Reagent for functional group transfer | Structural scaffold / Building block |
| Function | Electrophilic cyanating agent ("CN⁺" source) | Core structure for bioactive molecules |
| Main Application | C-C bond formation (synthesis of nitriles) | Medicinal chemistry, agrochemicals, material science |
| Reactivity | Highly reactive towards nucleophiles | Stable core, amenable to functionalization |
| Handling | Stable, crystalline solid, offers safety advantages over other cyanating agents.[1][2] | Generally stable heterocyclic compounds.[4] |
Conclusion
1-Cyanobenzotriazole and this compound occupy different, non-overlapping niches in the landscape of chemical synthesis. 1-Cyanobenzotriazole is a specific and highly effective tool for the introduction of the nitrile functional group, valued for its stability and performance across a range of substrates. In contrast, the benzo[d]isothiazole framework, including its thione and dioxide derivatives, serves as a foundational structure for the development of molecules with diverse and potent biological activities. Understanding these fundamental differences in application and reactivity is paramount for researchers selecting reagents and planning synthetic strategies in organic and medicinal chemistry.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential procedural information for the safe disposal of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, also known as thiosaccharin.
Immediate Safety and Disposal Protocol
The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Core Disposal Procedure:
-
Consult Your Environmental Health and Safety (EHS) Department: Before proceeding with any disposal activities, contact your institution's EHS office.[1][2][3][4][5][6][7] They will provide specific guidance based on your location's regulations and available disposal facilities.
-
Proper Labeling and Storage:
-
Keep the waste chemical in its original or a compatible, properly labeled container.[1][2][5][8][9] The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound."[5][10] Do not use abbreviations or chemical formulas.
-
Ensure the container is tightly sealed and stored in a designated hazardous waste accumulation area.[1][8][9]
-
Segregate from incompatible materials.[1][2][5][9] Specifically, keep away from strong oxidizing agents and strong bases in storage.
-
-
Arrange for Professional Disposal: Your EHS department will coordinate with a licensed professional waste disposal service for the collection and ultimate disposal of the chemical waste.[1]
Laboratory-Scale Pre-Treatment: Alkaline Hydrolysis
For laboratories equipped to perform chemical neutralization, a pre-treatment step to degrade this compound may be considered after consultation and approval from your EHS department. Isothiazolinones, the chemical class to which this compound belongs, are known to undergo degradation in alkaline solutions.[11] This process, known as alkaline hydrolysis, breaks down the molecule into smaller, potentially less hazardous components.[12]
Disclaimer: The following protocol is a general guideline based on the known reactivity of isothiazolinones. It is imperative that this procedure is thoroughly evaluated and approved by your institution's safety officials before implementation.
Experimental Protocol: Alkaline Hydrolysis
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the procedure in a well-ventilated chemical fume hood.
-
Reagents:
-
This compound waste (solid or in a compatible solvent).
-
Sodium hydroxide (NaOH) solution (e.g., 1 M or 2 M).
-
-
Procedure:
-
If the waste is a solid, dissolve it in a minimal amount of a suitable organic solvent that is miscible with water (e.g., acetone or ethanol).
-
Slowly and with stirring, add the sodium hydroxide solution to the waste solution. The addition of a strong base is often exothermic; proceed with caution.
-
Monitor the pH of the solution, aiming for a pH greater than 10 to facilitate hydrolysis.
-
Allow the reaction mixture to stir at room temperature for a designated period (e.g., several hours to overnight) to ensure complete degradation. The exact time may need to be determined by analytical monitoring (e.g., HPLC, TLC) if necessary.
-
-
Neutralization and Disposal:
-
After the reaction is complete, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Dispose of the final neutralized solution as hazardous waste according to your institution's procedures.
-
Quantitative Data Summary for Alkaline Hydrolysis
| Parameter | Recommended Value/Range | Notes |
| pH for Hydrolysis | > 10 | The rate of isothiazolinone degradation increases with higher pH. |
| Reaction Time | Several hours to overnight | Dependent on concentration and temperature. Pilot studies may be needed. |
| Temperature | Room Temperature | Increased temperature can accelerate hydrolysis but should be approached with caution. |
| Final pH for Disposal | 6 - 8 | Neutralization is crucial before final disposal. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. mlienvironmental.com [mlienvironmental.com]
- 2. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 3. ehs.ku.edu [ehs.ku.edu]
- 4. fac.uncg.edu [fac.uncg.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Waste Management | Yale Environmental Health & Safety [ehs.yale.edu]
- 8. mcneese.edu [mcneese.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. technotes.alconox.com [technotes.alconox.com]
Safeguarding Your Research: A Guide to Handling Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
For Immediate Reference: Essential Safety and Handling Protocols
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide (also known as Thiosaccharin; CAS No. 27148-03-4). Adherence to these guidelines is paramount to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound. For extended handling, consider double-gloving. |
| Eye Protection | Safety goggles | Chemical splash goggles that provide a complete seal around the eyes are required. |
| Skin and Body Protection | Laboratory coat | A full-length laboratory coat, fully buttoned, is necessary to protect against skin contact. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working in an area with poor ventilation or when there is a potential for aerosolization of the compound. |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Before starting work, clear the handling area of any unnecessary items and ensure all required equipment is within reach to avoid accidental spills.
2. Handling the Compound:
-
Don the appropriate PPE as specified in the table above before opening the container.
-
When weighing or transferring the solid, use techniques that minimize dust generation.
-
Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
Do not eat, drink, or smoke in the laboratory where this chemical is handled.
3. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or excess this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
2. Container Management:
-
Use waste containers that are compatible with the chemical.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
